molecular formula C5H9NO4 B069004 (2R)-2-(methoxycarbonylamino)propanoic Acid CAS No. 171567-85-4

(2R)-2-(methoxycarbonylamino)propanoic Acid

Cat. No.: B069004
CAS No.: 171567-85-4
M. Wt: 147.13 g/mol
InChI Key: JAFZODJINWJNPZ-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(methoxycarbonylamino)propanoic Acid, also known as (2R)-2-(methoxycarbonylamino)propanoic Acid, is a useful research compound. Its molecular formula is C5H9NO4 and its molecular weight is 147.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-(methoxycarbonylamino)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(methoxycarbonylamino)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-(methoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-3(4(7)8)6-5(9)10-2/h3H,1-2H3,(H,6,9)(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFZODJINWJNPZ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2R)-2-(methoxycarbonylamino)propanoic Acid CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on (2R)-2-(methoxycarbonylamino)propanoic Acid (CAS: 171567-85-4)

Executive Summary

In the landscape of modern peptidomimetic drug discovery, the selection of terminal capping groups and unnatural amino acid stereocenters dictates both the pharmacokinetic stability and target affinity of a therapeutic molecule. (2R)-2-(methoxycarbonylamino)propanoic acid , commonly referred to as Moc-D-Ala-OH or N-methoxycarbonyl-D-alanine , is a critical chiral building block. Bearing the CAS Registry Number 171567-85-4 [1], this compound is extensively utilized in the synthesis of advanced serine protease inhibitors, most notably Hepatitis C Virus (HCV) NS3 protease inhibitors [2].

This whitepaper provides a comprehensive technical analysis of Moc-D-Ala-OH, detailing its physicochemical profile, the mechanistic rationale for its structural components, and field-proven experimental protocols for its synthesis and downstream coupling.

Chemical Identity & Physicochemical Profiling

Moc-D-Ala-OH is an N-protected derivative of the unnatural amino acid D-alanine. Unlike transient protecting groups (like Boc or Fmoc) that are cleaved during synthesis, the methoxycarbonyl (Moc) group is frequently retained in the final active pharmaceutical ingredient (API) to serve as a permanent pharmacophoric element.

Table 1: Physicochemical Properties of Moc-D-Ala-OH
PropertySpecification / Value
IUPAC Name (2R)-2-(methoxycarbonylamino)propanoic acid
Common Synonyms Methoxycarbonyl-D-alanine; Moc-D-Ala-OH
CAS Registry Number 171567-85-4
Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
Stereochemistry (2R) - D-enantiomer
SMILES String O=C(O)OC)C

Structural Rationale: The "Moc" Group and D-Stereochemistry

The integration of Moc-D-Ala-OH into a drug scaffold is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements.

  • The D-Alanine Core (Chiral Inversion): Endogenous human proteases are highly stereoselective, predominantly cleaving peptide bonds formed by L-amino acids. By incorporating the (2R) enantiomer (D-alanine), the resulting peptidomimetic achieves profound resistance to enzymatic degradation, dramatically increasing its plasma half-life.

  • The Methoxycarbonyl (Moc) Capping Group: While bulky groups like Fmoc (fluorenylmethoxycarbonyl) provide excellent lipophilicity, they often create steric clashes within tight enzyme active sites. The Moc group offers a minimal steric footprint while providing a critical hydrogen-bond acceptor (the carbonyl oxygen) that interacts with the S-subpockets of viral proteases like HCV NS3 [3].

Rationale Moc Methoxycarbonyl (Moc) - Low Steric Bulk - H-Bond Acceptor Target HCV NS3 Protease Active Site Binding Moc->Target Fits S-pocket DAla D-Alanine Core - Chiral Inversion - Protease Resistance DAla->Target Prevents degradation Drug Enhanced Pharmacokinetics & Bioavailability Target->Drug Sustained Inhibition

Logical relationship illustrating the pharmacokinetic and pharmacodynamic advantages of the Moc-D-Ala moiety.

Experimental Methodologies

As a Senior Application Scientist, it is imperative to not only outline the steps but to understand the causality behind the reaction conditions. Below are self-validating protocols for both the synthesis of the building block and its subsequent coupling.

Protocol A: Synthesis of Moc-D-Ala-OH via Schotten-Baumann Conditions

This protocol utilizes an aqueous biphasic system to acylate the amine while managing the reactivity of the chloroformate.

Reagents: D-Alanine, Methyl chloroformate, Sodium hydroxide (NaOH), Water.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of D-alanine in a 2M NaOH aqueous solution.

    • Causality: The highly basic medium (pH > 10) ensures the complete deprotonation of the zwitterionic D-alanine, rendering the primary amine highly nucleophilic.

  • Cooling: Chill the reaction vessel to 0°C using an ice-water bath.

    • Causality: Methyl chloroformate is highly susceptible to aqueous hydrolysis. Lowering the temperature suppresses the competing hydrolysis reaction, ensuring the acylating agent reacts preferentially with the amine.

  • Addition: Add 1.1 equivalents of methyl chloroformate dropwise over 30 minutes, simultaneously adding 2M NaOH dropwise to maintain the pH between 9.5 and 10.5.

  • Workup: Once the reaction is complete (monitored by TLC), wash the aqueous layer with diethyl ether to remove unreacted chloroformate. Acidify the aqueous layer to pH 2.0 using 1M HCl, and extract with ethyl acetate. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to yield Moc-D-Ala-OH as a colorless oil or white solid [4].

Protocol B: Stereoselective Peptide Coupling (HOAt/DCC Method)

When coupling Moc-D-Ala-OH to a complex bicyclic prolinate or other peptidomimetic cores, maintaining the integrity of the (2R) stereocenter is paramount. Standard coupling agents (like DCC alone) often lead to the formation of an oxazolone intermediate, resulting in racemization. The addition of 1-Hydroxy-7-azabenzotriazole (HOAt) circumvents this [2].

Step-by-Step Procedure:

  • Activation: To a solution of Moc-D-Ala-OH (1.31 mmol) and HOAt (1.31 mmol) in anhydrous Dichloromethane (DCM, 10 mL) cooled to 0°C, add N,N'-Dicyclohexylcarbodiimide (DCC, 1.31 mmol) [2].

    • Causality: HOAt reacts with the O-acylisourea intermediate formed by DCC to generate a highly reactive, yet stable, active ester. The nitrogen at the 7-position of HOAt provides an anchoring hydrogen bond that accelerates the nucleophilic attack of the incoming amine, effectively outcompeting the racemization pathway.

  • Coupling: Stir for 30 minutes at 0°C, then add the target amine core (0.88 mmol) dissolved in Tetrahydrofuran (THF, 8.8 mL) [2].

  • Completion: Allow the mixture to warm to room temperature and stir overnight. Quench with saturated aqueous sodium bicarbonate, filter off the dicyclohexylurea (DCU) byproduct, and purify the target peptidomimetic via flash chromatography.

Workflow A D-Alanine (Starting Material) C Moc-D-Ala-OH CAS: 171567-85-4 A->C NaOH, 0°C B Methyl Chloroformate (Acylating Agent) B->C Schotten-Baumann D Activation (HOAt / DCC) C->D DCM, 0°C E Active Ester Intermediate (Prevents Racemization) D->E Fast coupling G Coupled Peptidomimetic (HCV NS3 Inhibitor Precursor) E->G Nucleophilic attack F Amine Core (Peptidomimetic Scaffold) F->G THF, RT

Workflow detailing the synthesis of Moc-D-Ala-OH and its subsequent HOAt/DCC-mediated coupling.

Conclusion

The compound (2R)-2-(methoxycarbonylamino)propanoic acid (CAS: 171567-85-4) represents a perfect intersection of synthetic utility and pharmacological design. By combining the protease-resistant properties of D-alanine with the optimized steric and electronic profile of the methoxycarbonyl group, it serves as an indispensable building block in the synthesis of next-generation antiviral therapeutics. Mastery of its handling—particularly the suppression of racemization during coupling via HOAt/DCC methodologies—is a mandatory competency for scientists operating in the peptidomimetic space.

References

  • Babine, R. E., et al. (2013). Peptidomimetic protease inhibitors (US Patent No. 8,529,882 B2). U.S. Patent and Trademark Office.
  • Lin, C., et al. (1994). Hepatitis C Virus NS3 Serine Proteinase: Trans-Cleavage Requirements and Processing Kinetics. Journal of Virology, 68(12), 8147-8157. Cited in US8529882B2.
  • Babine, R. E., et al. (2012). Process for preparing intermediates of peptidomimetic (AU Patent No. 2012201015 B2). IP Australia.

Technical Whitepaper: Molecular Weight Characterization and Analytical Differentiation of (2R)-2-(Methoxycarbonylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-(methoxycarbonylamino)propanoic acid, commonly referred to as N-methoxycarbonyl-D-alanine, is a critical chiral building block utilized in the synthesis of advanced peptidomimetic therapeutics. With a molecular formula of C5H9NO4 and a molecular weight of 147.13 g/mol [1], this compound presents unique analytical challenges due to its isobaric relationship with endogenous proteinogenic amino acids like L-glutamic acid[2]. This whitepaper details the physicochemical properties, strategic utility in drug design, and a self-validating LC-HRMS protocol for its unambiguous characterization.

Physicochemical Profiling & Molecular Weight Derivation

The target compound consists of a D-alanine core where the primary amine is protected by a methoxycarbonyl group. Understanding its exact mass is fundamental for downstream mass spectrometry applications.

Molecular Weight Calculation:

  • Carbon (C5): 5 atoms × 12.011 = 60.055 g/mol

  • Hydrogen (H9): 9 atoms × 1.008 = 9.072 g/mol

  • Nitrogen (N1): 1 atom × 14.007 = 14.007 g/mol

  • Oxygen (O4): 4 atoms × 15.999 = 63.996 g/mol

Total Nominal Molecular Weight: 147.13 g/mol [1] Exact Monoisotopic Mass: 147.0532 Da

Strategic Utility in Peptidomimetic Drug Design

In the development of direct-acting antivirals, particularly Hepatitis C Virus (HCV) NS3/4A serine protease inhibitors, controlling the molecular weight of the active pharmaceutical ingredient (API) is paramount[3]. (2R)-2-(methoxycarbonylamino)propanoic acid is frequently utilized as an N-terminal capping group in these synthetic pathways.

  • Causality of Selection: The methoxycarbonyl moiety acts as a dual-purpose structural feature. It protects the primary amine during solid-phase peptide synthesis and is often retained in the final API to enhance lipophilicity and proteolytic stability. Because it adds minimal molecular bulk (an addition of only 58 Da over the free amine), medicinal chemists can extend the peptide backbone to interact with the viral protease's active site without excessively violating Lipinski’s Rule of Five, thereby preserving the drug's oral bioavailability[3].

Analytical Differentiation: Resolving the Isobaric Challenge

A primary analytical hurdle in the quality control of this compound is its molecular formula, C5H9NO4, which is shared with several naturally occurring compounds, including L-glutamic acid and O-acetylserine[4]. Because these compounds possess identical nominal molecular weights (147.13 g/mol ) and exact masses (147.0532 Da), standard low-resolution mass spectrometry cannot differentiate them[2].

  • Causality of Analytical Strategy: To prevent misidentification during pharmacokinetic profiling or raw material release testing, High-Resolution Mass Spectrometry (HRMS) must be coupled with Collision-Induced Dissociation (CID). Differentiation relies entirely on the divergent structural fragmentation pathways of the isomers.

Table 1: Comparative MS/MS Fragmentation Profiles
CompoundNominal MW ( g/mol )Exact Mass [M+H]+ (Da)Primary MS/MS Product Ions (m/z)Diagnostic Neutral Losses
(2R)-2-(methoxycarbonylamino)propanoic acid 147.13148.0604116.03, 88.04, 60.04-CH3OH (32 Da), -CO2 (44 Da)
L-Glutamic Acid 147.13148.0604130.05, 102.05, 84.04-H2O (18 Da), -HCOOH (46 Da)
O-Acetylserine 147.13148.0604106.05, 88.04-C2H2O (42 Da)

Self-Validating Experimental Protocol: LC-HRMS/MS Characterization

Objective: Unambiguous structural confirmation of (2R)-2-(methoxycarbonylamino)propanoic acid while ruling out isobaric interferences.

Step 1: Sample Preparation & System Suitability
  • Action: Dissolve 1.0 mg of the analyte in 1 mL of 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.

  • Causality: Formic acid provides an abundant proton source, shifting the ionization equilibrium toward the [M+H]+ species (m/z 148.0604) in positive ESI mode.

  • Self-Validation Gate: Spike the matrix with 10 ng/mL of 13C5-L-Glutamic acid (MW 152.14 g/mol ). The system is only validated for acquisition if the internal standard is detected with a signal-to-noise ratio > 100:1, confirming that matrix-induced ion suppression is absent.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a C18 UHPLC column (2.1 x 100 mm, 1.7 µm). Run a shallow gradient from 5% to 40% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Causality: While MS/MS can differentiate the isomers, co-elution with endogenous glutamic acid in complex matrices can cause severe space-charge effects and ion suppression in the ESI source. The reverse-phase C18 column retains the slightly more lipophilic methoxycarbonyl-protected D-alanine longer than the highly polar glutamic acid, ensuring baseline resolution prior to MS entry.

Step 3: HRMS Acquisition & CID Fragmentation
  • Action: Isolate the precursor ion[M+H]+ at m/z 148.06 using the quadrupole mass filter (1.0 Da isolation window). Apply a Normalized Collision Energy (NCE) of 25 eV.

  • Causality: An NCE of 25 eV provides sufficient internal energy to cleave the carbamate ester bond without completely shattering the carbon backbone.

  • Self-Validation Gate: The identity is confirmed only if the product ion spectrum yields the diagnostic m/z 116.03 (neutral loss of methanol) and m/z 88.04 (subsequent loss of carbon monoxide). The absence of m/z 130.05 (loss of water, characteristic of glutamic acid) confirms isomeric purity.

Visualizing the Analytical Workflow

LC_HRMS_Workflow cluster_fragments Diagnostic MS/MS Product Ions Sample Analyte: C5H9NO4 MW: 147.13 g/mol Chromatography UHPLC Separation (C18) Gradient: 5-40% ACN Sample->Chromatography Injection Ionization ESI(+) Ionization Target: [M+H]+ m/z 148.06 Chromatography->Ionization Elution MassFilter Quadrupole Isolation Window: 1.0 Da Ionization->MassFilter Precursor Selection CID Collision-Induced Dissociation (NCE: 25 eV) MassFilter->CID Fragmentation Frag1 m/z 116.03 [M+H - CH3OH]+ CID->Frag1 Pathway 1 Frag2 m/z 88.04 [M+H - CH3OH - CO]+ CID->Frag2 Pathway 2 Frag3 m/z 130.05 [Glutamic Acid Marker] CID->Frag3 Isomer Rejection

LC-HRMS/MS workflow for the isobaric differentiation of C5H9NO4 isomers.

References

  • National Institute of Standards and Technology (NIST). "C5H9NO4 - Gas phase ion energetics data." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Wikipedia Contributors. "C5H9NO4." Wikipedia, The Free Encyclopedia. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "L-Glutamic Acid - Computed Properties." PubChem Compound Summary for CID 33032. URL:[Link]

  • Babine, R. E., et al. "Peptidomimetic protease inhibitors." World Intellectual Property Organization, WO2002018369A2.

Sources

The Pharmacophoric Role of (2R)-2-(Methoxycarbonylamino)propanoic Acid in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-(Methoxycarbonylamino)propanoic acid, commonly identified as N-methoxycarbonyl-D-alanine (Moc-D-Ala-OH), is an advanced chiral building block fundamentally utilized in the rational design of antiviral therapeutics. While it lacks standalone therapeutic efficacy, its potent biological activity is unlocked when incorporated as a terminal P4 capping group in peptidomimetic inhibitors of the Hepatitis C Virus (HCV) NS3/4A serine protease. This technical guide details the mechanistic rationale, structural biology, and self-validating experimental workflows for utilizing Moc-D-Ala-OH in modern drug development.

Structural Biology and Mechanism of Action

The HCV NS3/4A protease is a chymotrypsin-like serine protease essential for viral replication, responsible for cleaving the viral polyprotein at four distinct downstream junctions[1]. The active site features a classic catalytic triad (His57, Asp81, Ser139) and a shallow, solvent-exposed substrate-binding cleft[2].

In the development of direct-acting antivirals (DAAs), peptidomimetic scaffolds are designed to competitively mimic the natural viral polyprotein substrate. Moc-D-Ala-OH is strategically employed at the P4 position of these inhibitors for two primary reasons:

  • Stereochemical Causality: The (2R) D-alanine configuration is strictly required. The D-stereocenter forces the methoxycarbonyl side chain to project outward into the solvent-exposed S4 subsite. This orientation maximizes critical hydrogen bonding with the enzyme backbone while avoiding the severe steric clashes that the L-enantiomer would induce against the protease surface[3].

  • Steric Optimization & Resistance Mitigation: Early-generation inhibitors utilized bulky tert-butyloxycarbonyl (t-Boc) capping groups. However, structural analyses of drug-resistant HCV variants (e.g., V158I mutations) revealed that bulky P4 groups protrude outside the consensus "substrate envelope," leading to severe steric clashes with mutated residues[4]. Replacing t-Boc with the highly compact Moc-D-Ala-OH moiety reduces the molecular footprint, allowing the inhibitor to remain strictly within the substrate envelope and retain potent biological activity against resistant viral strains[3].

Pathway Moc (2R)-2-(Methoxycarbonylamino) propanoic Acid (P4) S4 HCV NS3/4A S4 Subsite Moc->S4 H-Bonding & Steric Fit Core P3-P2-P1 Peptidomimetic Scaffold Moc->Core Covalent Linkage Triad Catalytic Triad (His57, Asp81, Ser139) Core->Triad Active Site Blockade

Fig 1: Pharmacophoric role of Moc-D-Ala-OH in targeting the HCV NS3/4A S4 pocket.

Pharmacokinetic Implications

Beyond target affinity, the transition to Moc-D-Ala-OH profoundly impacts the in vivo pharmacokinetic (PK) profile of the resulting drug candidates. High molecular weight and lipophilicity routinely plague peptidomimetics, leading to poor oral bioavailability and rapid biliary clearance.

By substituting heavier capping groups with Moc-D-Ala-OH, researchers achieve a critical reduction in molecular weight and topological polar surface area (TPSA). This modification enhances hepatic tropism—ensuring the drug concentrates in the liver where HCV replicates—while maintaining high plasma exposure[3].

Table 1: Comparative Pharmacological Impact of P4 Capping Groups
P4 Capping GroupMolecular Weight ContributionS4 Pocket InteractionImpact on V158I Resistant StrainHepatic Exposure (In Vivo)
tert-Butyloxycarbonyl (t-Boc) HighHydrophobic, extends outside envelopeSevere steric clash (Loss of potency)Moderate
(2R)-2-(Methoxycarbonylamino)propanoic acid LowHydrogen bonding, compact fitRetained potency (No clash)High (Optimal)
Pyrazine-2-carbonyl ModeratePi-stacking, H-bondingModerate clashHigh

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity, the integration of Moc-D-Ala-OH into a drug scaffold requires a self-validating experimental system. The following protocols detail the synthesis of the P4-capped inhibitor and its subsequent biological validation.

Protocol 1: Stereoselective Amide Coupling of Moc-D-Ala-OH
  • Objective: Covalently link Moc-D-Ala-OH to a P3-P2-P1 peptidomimetic core without racemization.

  • Causality: D-amino acids are highly susceptible to racemization via oxazolone intermediate formation during carboxyl activation. To prevent this, HATU is utilized as the coupling reagent in the presence of a weak base (DIPEA). This combination provides rapid activation and minimizes the lifetime of the reactive intermediate, preserving the critical (2R) stereocenter[1].

Step-by-Step Methodology:

  • Dissolve 1.0 eq of the P3-P2-P1 core amine and 1.2 eq of Moc-D-Ala-OH in anhydrous N,N-dimethylformamide (DMF) at 0 °C.

  • Add 1.2 eq of HATU (or HOAt/DCC) followed by the dropwise addition of 2.5 eq of DIPEA[1].

  • Stir the reaction for 30 minutes at 0 °C, then allow it to warm to room temperature for 2 hours to ensure complete conversion.

  • Quench the reaction with saturated aqueous NaHCO₃ to neutralize acid byproducts.

  • Extract the organic layer with ethyl acetate, concentrate under vacuum, and purify via reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the target molecule with >99% diastereomeric purity.

Protocol 2: In Vitro NS3/4A FRET Enzyme Inhibition Assay
  • Objective: Quantify the biological activity (K_i and IC₅₀) of the synthesized Moc-D-Ala-OH capped inhibitor.

  • Causality: The isolated NS3 protease domain is inherently unstable and exhibits poor catalytic efficiency. The addition of the NS4A cofactor peptide is mandatory, as it intercalates into the NS3 domain, organizing the catalytic triad into its biologically active conformation[5]. A FRET-based depsipeptide substrate is utilized to allow continuous, real-time fluorometric monitoring of cleavage velocity.

Step-by-Step Methodology:

  • Pre-incubate the purified HCV NS3 protease domain (10 nM) with the NS4A cofactor peptide (20 µM) in assay buffer (50 mM Tris-HCl pH 7.5, 15% glycerol, 0.6 mM LDAO, 10 mM DTT) for 15 minutes at 25 °C.

  • Add serial dilutions of the Moc-D-Ala-OH capped inhibitor (ranging from 0.1 nM to 10 µM) and incubate for 30 minutes to allow for steady-state binding.

  • Initiate the enzymatic reaction by adding 2 µM of the FRET substrate (e.g., RET S1).

  • Monitor fluorescence emission continuously (excitation 340 nm, emission 490 nm) for 20 minutes using a microplate reader.

  • Calculate the initial velocity (V₀) for each concentration. Plot fractional activity (V_i/V₀) versus inhibitor concentration and fit the data to the Morrison equation for tight-binding inhibitors to derive the K_i value.

Protocol Step1 1. Carboxyl Activation (Moc-D-Ala-OH + HATU/DIPEA) Step2 2. Amide Coupling (Add P3-P2-P1 Scaffold) Step1->Step2 Step3 3. RP-HPLC Purification (Isolate Diastereomers) Step2->Step3 Step4 4. FRET Enzyme Assay (NS3/4A + Substrate) Step3->Step4 Step5 5. Kinetic Analysis (Determine Ki / IC50) Step4->Step5

Fig 2: Synthesis and validation workflow for Moc-D-Ala-OH derived protease inhibitors.

Conclusion

The integration of (2R)-2-(methoxycarbonylamino)propanoic acid into peptidomimetic scaffolds exemplifies the precision required in modern drug design. By perfectly balancing steric bulk, stereochemical orientation, and pharmacokinetic properties, Moc-D-Ala-OH serves as an indispensable pharmacophore in the ongoing development of resilient, highly targeted antiviral therapies.

References

  • Peptidomimetic protease inhibitors (US8529882B2). Google Patents.
  • The Discovery and Early Clinical Evaluation of the HCV NS3/4A Protease Inhibitor Asunaprevir (BMS-650032) . PubMed Central (PMC). Available at:[Link]

  • Drug resistance against HCV NS3/4A inhibitors is defined by the balance of substrate recognition versus inhibitor binding . PubMed Central (PMC). Available at:[Link]

  • In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 . Antimicrobial Agents and Chemotherapy. Available at:[Link]

Sources

(2R)-2-(methoxycarbonylamino)propanoic Acid literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (2R)-2-(methoxycarbonylamino)propanoic Acid

Foreword: Beyond the Reagent Bottle

In the landscape of chiral building blocks, (2R)-2-(methoxycarbonylamino)propanoic acid, or N-methoxycarbonyl-D-alanine, represents more than just a catalog item. It is a molecule of specific intent, where the inherent chirality of D-alanine is temporarily masked by one of the simplest carbamate protecting groups. This guide is crafted for the practicing researcher and development scientist. It moves beyond a simple recitation of properties to explore the strategic underpinnings of its synthesis, the nuances of its characterization, and the logic of its application. Herein, we dissect the causality behind experimental choices, providing not just protocols, but the scientific rationale that makes them robust and reliable.

Core Identity: Physicochemical and Spectroscopic Profile

Understanding a molecule begins with its fundamental properties and how we verify its identity and purity. N-methoxycarbonyl-D-alanine is a stable, crystalline solid under standard conditions, but its true value lies in its stereochemical integrity and the predictable behavior of its functional groups.

Key Physicochemical Data

Quantitative data provides the essential foundation for any experimental work. The properties of N-methoxycarbonyl-D-alanine are summarized below.

PropertyValueSource
IUPAC Name (2R)-2-(methoxycarbonylamino)propanoic acid-
Synonyms N-Methoxycarbonyl-D-alanine, (Methoxycarbonyl)-D-alanine[1]
CAS Number 171567-85-4[1]
Molecular Formula C₅H₉NO₄[1]
Molecular Weight 147.13 g/mol [1]
Appearance White to off-white powder/crystals[2]
Purity Typically ≥97%[1]
Spectroscopic Characterization: The Molecule's Signature

Confirming the structure and purity of N-methoxycarbonyl-D-alanine is paramount. The following spectroscopic techniques are indispensable.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous map of the molecule's carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield (typically 10-12 ppm)[3]. The proton on the chiral center (α-proton) will appear as a quartet due to coupling with the adjacent methyl group. The two methyl groups—one on the alanine backbone and one on the methoxycarbonyl group—will appear as a doublet and a singlet, respectively, in the upfield region. The N-H proton of the carbamate will appear as a doublet, coupling to the α-proton.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing around 170-180 ppm[3]. The carbamate carbonyl will also be in the downfield region. The α-carbon and the two methyl carbons will appear in the more shielded, upfield region of the spectrum.

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups.

  • O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H stretch[3].

  • C=O Stretch: Two distinct carbonyl absorptions are expected. The carboxylic acid carbonyl stretch appears around 1710 cm⁻¹, while the carbamate carbonyl stretch is typically found at a slightly higher frequency, around 1720-1740 cm⁻¹.

  • N-H Stretch: A moderate absorption around 3300 cm⁻¹ corresponds to the N-H stretch of the carbamate group.

Synthesis and Chiral Integrity

The preparation of N-methoxycarbonyl-D-alanine is a foundational procedure in many research campaigns. The goal is not merely to form the molecule but to do so while rigorously preserving the stereochemical integrity of the starting D-alanine.

Synthetic Workflow: The Schotten-Baumann Approach

The most direct and reliable method for N-protection of an amino acid is the Schotten-Baumann reaction, which involves the acylation of the amino group under basic aqueous conditions. The choice of base is critical; a moderately strong base like sodium carbonate or sodium bicarbonate is used to neutralize the HCl byproduct generated during the reaction, driving it to completion without causing significant racemization of the sensitive α-carbon.

SynthesisWorkflow cluster_reagents Reagents & Conditions cluster_process Process cluster_purification Purification D_Alanine D-Alanine Dissolve 1. Dissolve D-Alanine in aqueous base D_Alanine->Dissolve MeOCOCl Methyl Chloroformate Addition 3. Add Methyl Chloroformate dropwise with vigorous stirring MeOCOCl->Addition Base Aq. Na₂CO₃ or NaOH Base->Dissolve Solvent Water / Dioxane Solvent->Dissolve Cool 2. Cool to 0-5 °C (Ice Bath) Dissolve->Cool Cool->Addition React 4. Stir at RT (1-2 hours) Addition->React Acidify 5. Acidify with HCl to pH ~2 React->Acidify Isolate 6. Isolate Product (Extraction or Filtration) Acidify->Isolate Recrystallize Recrystallization (e.g., Ethyl Acetate/Hexane) Isolate->Recrystallize Final (2R)-2-(methoxycarbonylamino)propanoic Acid Recrystallize->Final

Experimental Protocol: Synthesis of N-Methoxycarbonyl-D-alanine

This protocol is designed for robustness and high fidelity in maintaining stereochemistry.

  • Dissolution: In a 250 mL round-bottom flask, dissolve D-alanine (1 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). If solubility is limited, a co-solvent such as 1,4-dioxane can be added.

  • Cooling (Critical Step): Cool the stirred solution to 0-5 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation and minimize side reactions, including potential racemization.

  • Acylation: Add methyl chloroformate (1.1 equivalents) dropwise to the vigorously stirred solution over 30 minutes, ensuring the temperature remains below 10 °C. The slow addition prevents localized high concentrations of the acylating agent.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup and Isolation: Cool the reaction mixture again in an ice bath. Carefully acidify the solution to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid. A white precipitate of the product should form.

  • Purification:

    • Filtration: If a clean precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried under vacuum.

    • Extraction: Alternatively, the acidified mixture can be extracted with ethyl acetate (3 x volume). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product as a white crystalline solid.

  • Validation: The final product's identity and purity should be confirmed using NMR, IR, and HPLC analysis as described in Section 1.2 and 2.3.

Chiral Analysis: Verifying Enantiomeric Purity

The biological and chemical utility of this compound is entirely dependent on its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.

Protocol: Indirect Chiral HPLC via Derivatization

This method involves converting the enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral column. This is often more accessible than dedicated chiral columns.

  • Derivatizing Agent: Use a reagent like Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, or Marfey's Reagent).[4]

  • Sample Preparation:

    • Dissolve a small amount (~1 mg) of the synthesized N-methoxycarbonyl-D-alanine in a vial with acetone (100 µL).

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

    • Add 40 µL of 1 M sodium bicarbonate.

  • Reaction: Cap the vial and heat at 40 °C for 1 hour.[4]

  • Quenching: Cool the mixture to room temperature and neutralize the reaction by adding 20 µL of 2 M HCl.[4]

  • Analysis: Dilute the sample with the mobile phase and inject it into an HPLC system equipped with a standard C18 reversed-phase column.

  • Interpretation: The two diastereomers formed from the (R) and any contaminating (S) enantiomer will have different retention times. Enantiomeric excess (% ee) can be calculated from the relative peak areas.

Core Applications: A Versatile Chiral Building Block

The utility of N-methoxycarbonyl-D-alanine stems from its dual functionality: a protected amine and a reactive carboxylic acid, all anchored to a specific stereocenter.

Peptide Synthesis

While less common than the more robust Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl) groups, the methoxycarbonyl (Moc) group serves as a simple, stable N-protecting group. It is resistant to the mildly acidic conditions used to cleave t-butyl-based side-chain protecting groups and the basic conditions used to cleave Fmoc groups.[5][6] This orthogonality can be exploited in specific synthetic strategies.

Mechanism: Carbodiimide-Mediated Peptide Coupling

The formation of a peptide bond requires the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the amino group of another amino acid. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activating agents, often used with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[7]

PeptideCoupling cluster_activation 1. Carboxylic Acid Activation cluster_ester_formation 2. HOBt Ester Formation cluster_coupling 3. Peptide Bond Formation Moc_D_Ala N-Moc-D-Ala-COOH Active_Intermediate O-acylisourea (highly reactive) Moc_D_Ala->Active_Intermediate + EDC EDC EDC HOBt HOBt Amino_Acid H₂N-R' (Amino Acid Ester) HOBt_Ester HOBt Active Ester (less reactive, less racemization) Active_Intermediate->HOBt_Ester + HOBt - EDC-urea Dipeptide Protected Dipeptide HOBt_Ester->Dipeptide + H₂N-R'

Experimental Protocol: Dipeptide Synthesis

  • Reactant Preparation: Dissolve N-methoxycarbonyl-D-alanine (1 equivalent) and the desired amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1 equivalent) in dichloromethane (DCM) or dimethylformamide (DMF).

  • Neutralization: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (1.1 equivalents) to neutralize the hydrochloride salt.

  • Activation: Add HOBt (1.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add EDC (1.2 equivalents) to the cold solution and stir.[5] Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified by silica gel chromatography.

Antimicrobial Drug Development

D-alanine is an essential structural component of the peptidoglycan layer in bacterial cell walls.[8] Its presence is crucial for the cross-linking that gives the cell wall its structural integrity. Molecules that mimic D-alanine or interfere with its incorporation into the cell wall, such as the dipeptide D-alanyl-D-alanine, are attractive targets for antibiotic development.[9] N-methoxycarbonyl-D-alanine serves as a valuable starting material for synthesizing D-alanine-containing peptides and peptidomimetics for screening as potential antimicrobial agents.[8]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the compound and its reagents.[10][11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.[10][12] In case of contact, rinse thoroughly with water.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[12][13]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[13]

Concluding Remarks

(2R)-2-(methoxycarbonylamino)propanoic acid is a deceptively simple molecule that holds significant potential for researchers in peptide synthesis and medicinal chemistry. Its value lies not in the complexity of its structure, but in the precise presentation of a chiral D-alanine core, temporarily and strategically protected. By understanding the logic behind its synthesis, the rigor required for its analysis, and the chemical principles of its application, scientists can effectively leverage this building block to construct more complex and potentially life-saving molecules. The protocols and insights provided in this guide serve as a foundation for its confident and successful use in the laboratory.

References

  • metasci. Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. Available from: [Link]

  • AAPPTEC. Peptide Synthesis - FAQ. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Available from: [Link]

  • PubChemLite. (2r)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid. Available from: [Link]

  • National Institutes of Health, PubChem. (2R)-2-methoxypropanoic acid. Available from: [Link]

  • Molbase. Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. Available from: [Link]

  • SpectraBase. Propanoic acid, 2-(methoxyimino)-, methyl ester. Available from: [Link]

  • PubMed. Enantiomer separation of a powerful chiral auxiliary, 2-methoxy-2-(1-naphthyl)propionic acid by liquid chromatography using chiral anion exchanger-type stationary phases in polar-organic mode; investigation of molecular recognition aspects. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide. Available from: [Link]

  • Frontiers. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Available from: [Link]

  • china-sinoway.com. Application And Preparation Method Of D-alanine. Available from: [Link]

  • National Institutes of Health, PMC. Introduction to Peptide Synthesis. Available from: [Link]

  • ResearchGate. Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. Available from: [Link]

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available from: [Link]

  • MDPI. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Available from: [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]

  • Google Patents. WO2003043625A1 - 2-aryl-propionic acids and pharmaceutical compositions containing them.
  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. Available from: [Link]

Sources

Methodological & Application

HPLC analysis of (2R)-2-(methoxycarbonylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC Methodologies for the Analysis of (2R)-2-(methoxycarbonylamino)propanoic Acid

Executive Summary & Analytical Rationale

(2R)-2-(methoxycarbonylamino)propanoic acid, universally referred to as N-methoxycarbonyl-D-alanine (Moc-D-Ala-OH), is a critical chiral building block utilized in the synthesis of complex peptidomimetic therapeutics, most notably Hepatitis C Virus (HCV) NS3/4A protease inhibitors[1][2]. Ensuring both the chemical purity and the enantiomeric excess (


) of this intermediate is paramount; stereochemical inversion or chemical degradation at this stage directly compromises the binding affinity and efficacy of the final active pharmaceutical ingredient (API)[3].

Analyzing Moc-D-Ala-OH presents distinct chromatographic challenges. Unlike amino acids protected by heavily conjugated groups (e.g., Fmoc or Cbz) that offer strong UV chromophores, the methoxycarbonyl (Moc) group lacks an extended


-system. The molecule relies solely on the weak 

transitions of its carbamate and carboxylic acid carbonyls, necessitating low-wavelength UV detection (typically 205–210 nm) or mass spectrometric (LC-MS) approaches[4]. Furthermore, because the primary amine is covalently protected by the Moc group, standard amino acid derivatization protocols (such as OPA or Fmoc-Cl) cannot be applied without prior deprotection[5][6]. Therefore, direct, underivatized analysis of the intact molecule is required.

Mechanistic Approach to Method Development

To establish a self-validating analytical system, the workflow is bifurcated into two distinct chromatographic modes, each engineered to exploit specific physicochemical properties of the analyte.

Chemical Purity (Achiral RP-HPLC): This method utilizes a high-efficiency C18 stationary phase. The causality behind the mobile phase selection is driven by the analyte's acidic nature (


). An acidic aqueous buffer (e.g., 0.1% Formic Acid) is mandatory to suppress the ionization of the carboxylic acid moiety. This maintains the analyte in its neutral state, preventing secondary ion-exchange interactions with residual silanols on the silica support, thereby eliminating peak tailing and ensuring accurate quantitation.

Enantiomeric Purity (Chiral WAX-HPLC): Traditional polysaccharide-based chiral columns often struggle to resolve small, polar, aliphatic protected amino acids. Instead, a Weak Anion-Exchange (WAX) chiral stationary phase based on Cinchona alkaloids (e.g., tert-butyl-carbamoylated quinine derivatives) is selected[7][8]. The causality here relies on a synergistic recognition mechanism: the basic quinuclidine nitrogen of the chiral selector forms a strong ionic bond with the deprotonated carboxylic acid of the analyte, while the carbamate group engages in directional hydrogen bonding and steric interactions within the chiral cleft[8][9].

Workflow Start Moc-D-Ala-OH Sample Split Sample Preparation (Diluent: ACN/H2O) Start->Split Path1 Chemical Purity (Achiral RP-HPLC) Split->Path1 Path2 Enantiomeric Purity (Chiral WAX-HPLC) Split->Path2 Det1 UV @ 210 nm / LC-MS C18 Column Path1->Det1 Det2 UV @ 210 nm Cinchona Alkaloid Column Path2->Det2 Res1 Impurity Profiling & Assay Det1->Res1 Res2 Enantiomeric Excess (ee) (% L-isomer) Det2->Res2

Dual-pathway HPLC workflow for chemical and enantiomeric purity of Moc-D-Ala-OH.

Mechanism Analyte Moc-D-Ala-OH (Analyte) Interaction1 Ionic Interaction (COO- to NH+) Analyte->Interaction1 Interaction2 Hydrogen Bonding (Carbamate to Selector) Analyte->Interaction2 Interaction3 Steric Hindrance (Methyl Group) Analyte->Interaction3 CSP WAX Chiral Selector (Cinchona Alkaloid) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Synergistic chiral recognition mechanism between Moc-D-Ala-OH and WAX stationary phase.

Experimental Protocols & Methodologies

Protocol A: Determination of Chemical Purity (Achiral RP-HPLC)

Objective: Quantify Moc-D-Ala-OH and detect synthesis-related impurities (e.g., unreacted D-alanine, degradation products).

Step-by-Step Procedure:

  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Preparation: Accurately weigh 10.0 mg of Moc-D-Ala-OH reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (Final concentration: 1.0 mg/mL).

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch into a 10 mL volumetric flask, dissolve, and dilute to volume.

  • System Equilibration: Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Equilibrate the C18 column at initial gradient conditions (95% A / 5% B) until a stable baseline is achieved at 210 nm.

  • Injection Sequence: Inject a blank (diluent) to confirm no baseline interference. Inject the standard preparation in five replicates to establish system suitability. Inject samples in duplicate.

Table 1: Achiral RP-HPLC Chromatographic Conditions

ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5%

60% B; 15-18 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (Optional: LC-MS ESI negative mode)
Injection Volume 10 µL
Protocol B: Determination of Enantiomeric Excess (Chiral WAX-HPLC)

Objective: Baseline separation of Moc-D-Ala-OH (target API intermediate) and Moc-L-Ala-OH (enantiomeric impurity).

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare a polar organic mobile phase consisting of Methanol containing 50 mM Formic Acid and 25 mM Ammonium Formate[7]. The precise ratio of acid to base acts as a buffer in the organic solvent, controlling the ionization state of both the WAX chiral selector and the analyte.

  • System Suitability Solution: Prepare a racemic mixture of Moc-D,L-Ala-OH at 0.5 mg/mL in Methanol.

  • Sample Preparation: Prepare the test sample at 1.0 mg/mL in Methanol.

  • Chromatographic Run: Run the system isocratically. The ionic interaction is strong; if retention times are too long, slightly increase the ammonium formate concentration to enhance counter-ion competition and elute the analytes faster.

Table 2: Chiral WAX-HPLC Chromatographic Conditions

ParameterSpecification
Column Weak Anion-Exchange (e.g., Chiral ION-QN), 150 mm × 4.6 mm, 5 µm
Mobile Phase Methanol / 50 mM Formic Acid / 25 mM Ammonium Formate
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 5 µL

Data Presentation: System Suitability & Self-Validation Criteria

To ensure the trustworthiness and reproducibility of the data, both methods must pass strict System Suitability Testing (SST) prior to sample analysis. These parameters act as a self-validating system for the protocols described.

Table 3: System Suitability Criteria

MethodParameterAcceptance CriteriaScientific Rationale
Achiral RP-HPLC Tailing Factor (

)

Confirms adequate suppression of carboxylic acid ionization.
Achiral RP-HPLC % RSD of Peak Area

(n=5)
Ensures precision of the injection and integration at low UV wavelengths.
Chiral WAX-HPLC Resolution (

)

Guarantees baseline separation between L- and D-enantiomers for accurate

calculation.
Chiral WAX-HPLC Retention Factor (

)

Ensures the analyte is sufficiently retained by the chiral selector to undergo stereoselective interactions.

References

  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization Source: PubMed (nih.gov) URL:[Link]

  • US8529882B2 - Peptidomimetic protease inhibitors Source: Google Patents URL
  • AU2012201015B2 - Peptidomimetic protease inhibitors Source: Google Patents URL
  • Analysis of Amino Acids by HPLC Source: Agilent Technologies URL:[Link]

  • ES2325481T3 - PROTEASA PEPTIDOMIMETIC INHIBITORS Source: Google Patents URL
  • Chiral HPLC Column ION-QN and ION-QD Source: ECOM spol. s r.o. URL:[Link]

  • Chiral ION-QN & Chiral ION-QD Source: LCMS.cz URL:[Link]

  • Chiral Recognition in Separation Science: An Overview Source: Springer Nature Experiments URL:[Link]

  • WO2011054834A1 - Benzimidazole-imidazole derivatives Source: Google Patents URL

Sources

Application Note: LC-MS/MS Characterization and Fragmentation Profiling of (2R)-2-(methoxycarbonylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Application Area: Peptidomimetic Synthesis, Quality Control, and Pharmacokinetics

Introduction & Scientific Rationale

(2R)-2-(methoxycarbonylamino)propanoic acid, commonly known as N-methoxycarbonyl-D-alanine, is a critical chiral building block in modern pharmaceutical development. It is most prominently utilized in the synthesis of peptidomimetic drugs, specifically as a key intermediate in the development of Hepatitis C Virus (HCV) NS3 serine protease inhibitors [1].

In drug development workflows, verifying the structural integrity, enantiomeric purity, and degradation profile of this intermediate is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) is the gold standard for this analysis. This application note provides a comprehensive, self-validating protocol for the LC-MS/MS analysis of N-methoxycarbonyl-D-alanine, detailing the causality behind experimental parameters and elucidating its characteristic collision-induced dissociation (CID) fragmentation pathways [2].

Physicochemical & Mass Spectrometric Properties

Understanding the molecule's intrinsic properties is the first step in designing a robust MS method. The presence of both a carboxylic acid moiety and a carbamate (N-methoxycarbonyl) group allows the molecule to be ionized in both positive and negative ESI modes. However, positive ion mode (ESI+) typically yields more structurally informative MS/MS spectra due to the protonation of the carbamate nitrogen or carbonyl oxygen, which drives predictable charge-directed fragmentation [3].

Table 1: Key Properties of (2R)-2-(methoxycarbonylamino)propanoic Acid

ParameterValue / Description
Chemical Formula C5H9NO4
Monoisotopic Exact Mass 147.0532 Da
Molecular Weight 147.13 g/mol
Precursor Ion (ESI+) [M+H]⁺ m/z 148.06
Precursor Ion (ESI-) [M-H]⁻ m/z 146.05
LogP (Predicted) ~ -0.2 (Highly polar, requires reversed-phase retention strategies)

Analytical Workflow and System Suitability

The following workflow establishes a self-validating system. By incorporating blank runs and system suitability standards (SST), analysts can confidently rule out carryover and ensure mass accuracy before sample acquisition.

Workflow A 1. Sample Preparation (Dilution in 95:5 H2O:MeCN + 0.1% FA) B 2. System Suitability & Blanks (Verify <0.1% carryover) A->B C 3. UHPLC Separation (C18 Column, Gradient Elution) B->C D 4. Electrospray Ionization (ESI+ Mode, 3.5 kV) C->D E 5. Q1: Precursor Selection (m/z 148.06) D->E F 6. q2: CID Fragmentation (Argon Gas, 15-25 eV) E->F G 7. Q3: Fragment Detection (m/z 130, 116, 104) F->G H 8. Data Analysis (Peak Integration & Profiling) G->H

Figure 1: End-to-end LC-MS/MS analytical workflow for N-methoxycarbonyl-D-alanine.

Step-by-Step LC-MS/MS Protocol

Sample Preparation

Causality:N-methoxycarbonyl-D-alanine is highly polar. Diluting the sample in a highly aqueous solvent ensures proper focusing at the head of the reversed-phase column, preventing peak distortion (the "solvent effect").

  • Accurately weigh 1.0 mg of the standard and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Prepare a matrix blank using the exact same diluent to monitor for background interferences.

Liquid Chromatography (UHPLC) Parameters

Causality: Formic acid (0.1%) is added to both mobile phases to maintain a low pH (~2.7). This suppresses the ionization of the carboxylic acid in solution, increasing its hydrophobicity for better retention on the C18 column, while simultaneously providing an abundant proton source for ESI+ ionization.

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40 °C (Reduces backpressure and improves mass transfer kinetics).

  • Mobile Phase A: LC-MS grade H₂O + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 60% B

    • 3.0 - 4.0 min: 60% to 95% B (Column Wash)

    • 4.0 - 5.0 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (Triple Quadrupole)

Causality: The capillary voltage and desolvation temperatures are optimized for a low-molecular-weight, polar analyte. Excessive temperatures can cause in-source thermal degradation of the labile carbamate group.

  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • Collision Gas: Argon (2.0 x 10⁻³ mbar)

Mechanistic MS/MS Fragmentation Profiling

When the [M+H]⁺ precursor ion (m/z 148.06) is subjected to Collision-Induced Dissociation (CID) in the q2 collision cell, it undergoes specific, predictable fragmentation pathways dictated by its functional groups. Understanding these pathways is critical for distinguishing this molecule from isobaric interferences in complex matrices.

Table 2: Diagnostic MS/MS Fragment Ions (ESI+)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Structural Assignment
148.06130.0518 Da (H₂O)10 - 15Loss of water from the carboxylic acid moiety.
148.06116.0332 Da (CH₃OH)15 - 20Characteristic loss of methanol from the N-methoxycarbonyl group.
148.06104.0744 Da (CO₂)15 - 20Decarboxylation of the C-terminus.
148.0688.0460 Da (C₂H₄O₂)20 - 25Formation of the characteristic immonium ion after loss of the carboxyl group and methane.
Fragmentation Pathway Visualization

The following diagram maps the causality of the fragmentation cascade. The primary cleavage events occur at the most labile bonds: the hydroxyl group of the carboxylic acid and the methoxy group of the carbamate.

Fragmentation M Precursor Ion [M+H]+ m/z 148.06 F1 Product Ion [M+H - H2O]+ m/z 130.05 M->F1 - H2O (-18 Da) Dehydration F2 Product Ion [M+H - CH3OH]+ m/z 116.03 M->F2 - CH3OH (-32 Da) Carbamate Cleavage F3 Product Ion [M+H - CO2]+ m/z 104.07 M->F3 - CO2 (-44 Da) Decarboxylation F4 Immonium Ion m/z 88.04 F3->F4 - CH4 (-16 Da) Secondary Cleavage

Figure 2: Proposed CID fragmentation pathways for N-methoxycarbonyl-D-alanine in positive ESI mode.

Troubleshooting & Analytical Insights

  • Poor Retention on C18: Because the molecule is highly polar, it may elute in the void volume if the initial mobile phase contains too much organic solvent. Ensure the gradient starts at a maximum of 5% organic. If retention remains poor, consider switching to a Polar-Embedded C18 or an Aqueous C18 (aq) column designed to resist phase collapse under 100% aqueous conditions.

  • In-Source Fragmentation: The N-methoxycarbonyl group is relatively labile. If you observe high baseline levels of m/z 116 in your Q1 full scan, reduce the declustering potential (cone voltage) and lower the source temperature to preserve the intact [M+H]⁺ precursor.

  • Isobaric Interference: If analyzing complex biological matrices (e.g., during pharmacokinetic profiling), monitor the m/z 148.06 → 116.03 transition. The 32 Da neutral loss is highly specific to the methoxycarbonyl protecting group, providing excellent selectivity against endogenous amino acids [3].

References

  • US Patent 8529882B2.Peptidomimetic protease inhibitors. Details the synthesis and utilization of N-methoxycarbonyl-D-alanine as a core intermediate in the development of Hepatitis C Virus (HCV) NS3 serine protease inhibitors.
  • Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI. Discusses the chemical behavior, synthesis, and mass spectrometric analysis of N-alkoxycarbonyl amino acid derivatives.[Link]

  • Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover... PubMed Central (PMC). Provides foundational mass spectrometry data and fragmentation patterns for N-methoxycarbonyl derivatized amino acids.[Link]

Application Note: Utilization of (2R)-2-(Methoxycarbonylamino)propanoic Acid in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

(2R)-2-(Methoxycarbonylamino)propanoic acid , commonly referred to as Moc-D-Ala-OH , is a highly specialized, non-canonical amino acid derivative. Unlike standard Fmoc- or Boc-protected amino acids where the carbamate is removed during the final stages of synthesis, the N-methoxycarbonyl (Moc) group is frequently retained in the final Active Pharmaceutical Ingredient (API).

Moc-D-Ala-OH is extensively utilized as an N-terminal capping moiety and structural building block in the development of peptidomimetic protease inhibitors, most notably targeting the Hepatitis C Virus (HCV) NS3 serine protease [1].

Mechanistic Insights: Causality in Experimental Design

As an application scientist, it is critical to understand why Moc-D-Ala-OH is selected over conventional amino acids, as this dictates how it must be handled during synthesis.

  • Stereochemical Stability (The D-Configuration): The incorporation of a D-alanine stereocenter introduces a specific geometric "kink" that disrupts standard

    
    -helical and 
    
    
    
    -sheet secondary structures. More importantly, it provides profound steric resistance to endogenous L-aminopeptidases, drastically increasing the metabolic half-life of the drug in vivo.
  • Pharmacophore Integration (The Moc Group): The Moc group is smaller and less lipophilic than a Boc group, yet more lipophilic than a free amine. In HCV NS3 protease inhibitors, the Moc group is not just a protecting group; it acts as a critical pharmacophore. It engages in essential hydrogen bonding within the S3/S4 pockets of the target protease active site [1].

  • Activation Kinetics & Epimerization Control: D-amino acids often experience slower coupling kinetics due to steric hindrance. When activating Moc-D-Ala-OH, highly efficient coupling additives like 1-Hydroxy-7-azabenzotriazole (HOAt) are required. HOAt accelerates the reaction via a neighboring group effect from its pyridine nitrogen, which simultaneously suppresses the epimerization (loss of chiral integrity) of the delicate D-chiral center [2].

Workflow Visualization

G N1 Moc-D-Ala-OH + Target Amine (Starting Materials) N2 Activation Phase (DCC/HOAt or HATU/DIPEA) N1->N2 Addition of Reagents N3 OAt/At Active Ester (Transient Intermediate) N2->N3 0°C, 30 min (DCU precipitates) N4 Nucleophilic Acyl Substitution (Peptide Bond Formation) N3->N4 Amine Addition N5 Moc-D-Ala-Peptidomimetic (Crude Product) N4->N5 RT, 2-12 hrs N6 In-Process Control (LC-MS & Chiral HPLC) N5->N6 Reaction Monitoring

Workflow for the activation and coupling of Moc-D-Ala-OH in peptidomimetic synthesis.

Quantitative Data & Reagent Selection

Selecting the correct coupling reagent is paramount for maximizing yield while preserving the (2R) stereocenter. The table below summarizes the quantitative expectations for various coupling systems.

Coupling Reagent SystemExpected YieldEpimerization RiskScalabilityPrimary Application
DCC / HOAt > 90%Very Low (< 1%)HighLarge-scale solution-phase API synthesis.
HATU / DIPEA > 95%Low (< 2%)MediumSolid-Phase Peptide Synthesis (SPPS).
EDC / HOBt 70 - 85%Moderate (2 - 5%)HighAqueous-compatible solution-phase synthesis.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , meaning each critical step contains an observable or analytical checkpoint to confirm success before proceeding.

Protocol A: Solution-Phase Coupling via DCC/HOAt

Objective: Couple Moc-D-Ala-OH to a peptidomimetic core amine with >90% yield and <1% epimerization.

  • Pre-activation: Dissolve Moc-D-Ala-OH (1.0 eq) and HOAt (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/mmol). Cool the mixture to 0°C using an ice bath under an inert nitrogen atmosphere.

  • Carbodiimide Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 eq) dropwise to the cooled solution. Stir at 0°C for 30 minutes.

    • Self-Validation Checkpoint: The formation of a dense white precipitate (dicyclohexylurea, DCU) provides visual confirmation that the carboxylic acid has been successfully converted to the highly reactive OAt-active ester.

  • Nucleophilic Attack: Add the target amine (0.85 eq) dissolved in a minimal volume of Tetrahydrofuran (THF). Allow the reaction to slowly warm to room temperature and stir for 2 to 12 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench with 1 mL of methanol, and analyze via LC-MS.

    • Self-Validation Checkpoint: The chromatogram must show the complete disappearance of the OAt-active ester mass and the emergence of the target product mass.

  • Workup: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the organic filtrate sequentially with 5% aqueous

    
     (to remove unreacted amine), saturated aqueous 
    
    
    
    (to remove unreacted acid and HOAt), and brine. Dry over anhydrous
    
    
    and concentrate under reduced pressure.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) via HATU/DIPEA

Objective: Incorporate Moc-D-Ala-OH at the N-terminus of a resin-bound peptide.

  • Resin Preparation: Swell the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 mins).

    • Self-Validation Checkpoint: Monitor the UV absorbance of the cleavage wash at 301 nm. A plateau in absorbance confirms complete removal of the Fmoc group (dibenzofulvene-piperidine adduct).

  • Pre-activation: In a separate vial, dissolve Moc-D-Ala-OH (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq) and vortex for 2 minutes.

    • Self-Validation Checkpoint: The solution will undergo a distinct color change to pale yellow, indicating the formation of the active At-ester [2].

  • Coupling: Transfer the activated mixture to the resin reaction vessel. Agitate at room temperature for 1 hour.

  • Kaiser Test (IPC): Withdraw a few resin beads, wash with ethanol, and perform a Kaiser ninhydrin test.

    • Self-Validation Checkpoint: Colorless beads indicate complete coupling (absence of free primary amines). Blue beads indicate incomplete coupling, mandating a second coupling cycle before cleavage.

  • Cleavage: Wash the resin thoroughly with DMF and DCM. Cleave the peptide using a standard Trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5%

    
    ) for 2 hours.
    

References

  • Title: Peptidomimetic protease inhibitors (US Patent 8,529,882 B2)
  • Title: 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive Source: Journal of the American Chemical Society, 115(10), 4397-4398. URL: [Link]

Application Note: Dissolution and Coupling Protocol for (2R)-2-(methoxycarbonylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(2R)-2-(methoxycarbonylamino)propanoic Acid —commonly referred to as N-methoxycarbonyl-D-alanine or N-Moc-D-Ala-OH —is a highly specialized, N-carbamate protected chiral amino acid[1]. With a molecular weight of 147.13 g/mol , this compound serves as a critical building block in the synthesis of complex peptidomimetics, most notably in the development of Hepatitis C Virus (HCV) NS3 protease inhibitors[2].

Unlike bulkier protecting groups (such as Fmoc or Boc), the methoxycarbonyl (Moc) group offers a minimal steric footprint and unique metabolic cleavability profiles, enhancing the bioavailability of the resulting prodrugs[2]. Because it is typically isolated as a colorless oil or a low-melting solid[3], its handling, dissolution, and activation require precise solvent and reagent selection to prevent epimerization of the delicate D-stereocenter.

Causality of Solvent and Reagent Selection

To ensure a self-validating and high-yield system, the choice of solvent and coupling reagents must be dictated by the reaction kinetics and the physical properties of the intermediates:

  • Solvent Selection (Dichloromethane - DCM): N-Moc-D-Ala-OH exhibits excellent solubility in halogenated aprotic solvents. Anhydrous DCM is the solvent of choice because it completely dissolves the starting material while maintaining a low dielectric constant[3]. This environment minimizes the stabilization of the unwanted oxazolone intermediate, which is the primary pathway for racemization in peptide synthesis[4].

  • Coupling Reagents (DCC + HOAt): Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent used to activate the carboxylic acid. However, DCC alone can lead to slow coupling and high rates of racemization[5]. To counteract this, 1-Hydroxy-7-azabenzotriazole (HOAt) is introduced as an additive. HOAt reacts with the transient O-acylisourea to form a highly reactive, yet stereochemically stable, OAt-ester[4]. The nitrogen at the 7-position of the HOAt ring provides anchimeric assistance—hydrogen-bonding with the incoming amine nucleophile to accelerate the reaction and lock the stereocenter in place[4].

Quantitative Data: Solubility and Stoichiometry

Table 1: Solubility Profile of N-Moc-D-Ala-OH

SolventSolubilityRecommended Application
Dichloromethane (DCM) > 0.2 M (Highly Soluble)Primary solvent for DCC/HOAt or EDC/HOBt solution-phase coupling.
Tetrahydrofuran (THF) > 0.1 M (Soluble)Excellent co-solvent for introducing amine nucleophiles.
Dimethylformamide (DMF) > 0.5 M (Highly Soluble)Alternative for solid-phase peptide synthesis (SPPS) or difficult couplings.
Water Slightly SolubleNot recommended for stock solutions due to risk of ester hydrolysis.

Table 2: Stoichiometric Ratios for Amide Bond Formation

ReagentEquivalentsFunction in Workflow
N-Moc-D-Ala-OH 1.0 eqActivated carboxylic acid (Electrophile).
HOAt 1.0 - 1.1 eqRacemization suppressor and active ester generator.
DCC 1.0 - 1.1 eqPrimary coupling agent (Carbodiimide).
Target Amine 0.8 - 0.9 eqNucleophile (Used as limiting reagent to ensure complete consumption).

Step-by-Step Dissolution & Activation Protocol

This protocol outlines the solution-phase coupling of N-Moc-D-Ala-OH with a target amine, utilizing DCC and HOAt. This specific methodology is adapted from validated synthetic routes for HCV protease inhibitors[2].

Step 1: Preparation of the Carboxylic Acid Solution

  • Weigh 1.0 equivalent of N-Moc-D-Ala-OH (e.g., 0.193 g, 1.31 mmol) into an oven-dried, argon-purged round-bottom flask.

  • Add 10 mL of anhydrous Dichloromethane (DCM) to achieve a concentration of ~0.13 M. Stir gently until the colorless oil/solid is completely dissolved[2].

Step 2: Addition of the Additive (HOAt)

  • Add 1.0 equivalent of HOAt (e.g., 0.177 g, 1.31 mmol) directly to the DCM solution[2].

  • Stir until the HOAt is fully dissolved. A slight yellow tint may be observed, which is a normal visual indicator for HOAt solutions[6].

  • Submerge the flask in an ice bath to cool the mixture to 0 °C. Causality: Lower temperatures drastically reduce the rate of oxazolone formation, preserving the D-stereocenter.

Step 3: Carbodiimide Activation

  • Add 1.0 equivalent of DCC (e.g., 1.31 mL of a 1.0 M solution in DCM, 1.31 mmol) dropwise to the cooled mixture[2].

  • Stir the reaction in the ice bath for exactly 30 minutes[2]. During this time, the highly reactive O-acylisourea intermediate is formed and subsequently trapped by HOAt to form the stable OAt-ester[4]. A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form[5].

Step 4: Nucleophilic Addition

  • Dissolve 0.8 to 0.9 equivalents of the target amine in a minimal volume of anhydrous THF (e.g., 8.8 mL)[2].

  • Add the amine solution dropwise to the activated N-Moc-D-Ala-OH mixture at 0 °C[2].

  • Remove the ice bath, allowing the reaction mixture to warm gradually to room temperature. Stir overnight under an inert atmosphere[2].

Step 5: Workup and Self-Validation

  • Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct[5].

  • Quenching: Quench the filtrate with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acids.

  • Validation (Quality Control): Analyze the organic layer via LC-MS to confirm the mass of the desired peptidomimetic product. Perform Chiral HPLC to validate that the enantiomeric excess (ee) remains >98%, confirming that the DCC/HOAt system successfully prevented epimerization of the D-alanine residue.

Process Visualization

G A 1. Weigh N-Moc-D-Ala-OH (1.0 eq) B 2. Dissolve in Anhydrous DCM (Target: 0.1 - 0.15 M) A->B C 3. Add HOAt (1.0 eq) Cool to 0°C B->C D 4. Add DCC (1.0 eq) Stir 30 min at 0°C C->D Suppress Racemization E 5. Add Target Amine (0.8 - 0.9 eq in THF) D->E Form OAt-Ester F 6. Warm to RT & Stir Overnight (Amide Bond Formation) E->F G 7. Filter DCU Byproduct & Aqueous Workup F->G Isolate Product

Workflow for N-Moc-D-Ala-OH dissolution and DCC/HOAt-mediated coupling.

References

  • Babine, R. E., et al. "Peptidomimetic protease inhibitors." U.S. Patent No. 8,529,882 B2. U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13048344, N-carbomethoxy-L-alanine." PubChem. URL:[Link]

  • Peptide Chemistry. "HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety." PeptideChemistry.org. URL:[Link]

Sources

Application Note: Safe Handling and Peptide Coupling Protocols for (2R)-2-(methoxycarbonylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2R)-2-(methoxycarbonylamino)propanoic acid , commonly referred to as N-Moc-D-alanine , is an N-protected unnatural amino acid derivative. It serves as a critical chiral building block in the synthesis of peptidomimetic protease inhibitors, most notably those targeting the Hepatitis C Virus (HCV) NS3 serine protease [1]. The integration of such specific unnatural amino acid caps was a watershed moment in medicinal chemistry, enabling the development of direct-acting antiviral (DAA) agents that effectively cure chronic HCV infections [2].

Because N-Moc-D-alanine is utilized extensively in amide bond-forming reactions, its handling cannot be divorced from the reagents required to activate it. This application note details the physicochemical profile, occupational hazard causality, and a self-validating synthetic protocol for utilizing N-Moc-D-alanine safely in discovery and scale-up chemistry.

Physicochemical Properties

To ensure accurate stoichiometric calculations and safe storage, the fundamental properties of the compound are summarized below:

PropertyValue
Chemical Name (2R)-2-(methoxycarbonylamino)propanoic Acid
Common Synonyms N-Moc-D-alanine; N-methoxycarbonyl-D-alanine
Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
Appearance Colorless oil to viscous liquid[1]
Solubility Soluble in DCM, THF, DMF, and Alcohols
Stereochemistry D-enantiomer (2R configuration)

Hazard Identification & Causality (E-E-A-T)

While N-Moc-D-alanine itself is a mild organic acid requiring standard laboratory precautions, the true occupational hazards arise from the coupling ecosystem required for its activation. Understanding the causality behind these hazards is critical for laboratory safety:

  • Sensitization via Carbodiimides: To form an amide bond, N-Moc-D-alanine is typically activated using N,N'-Dicyclohexylcarbodiimide (DCC). DCC is a severe dermal and respiratory sensitizer capable of inducing allergic contact dermatitis and life-threatening anaphylaxis upon repeated exposure [3].

  • Explosive Potential of Additives: To prevent the racemization of the sensitive D-alanine stereocenter during activation, 1-Hydroxy-7-azabenzotriazole (HOAt) is added. While HOAt provides anchimeric assistance to speed up coupling, anhydrous HOAt is an energetic material that can decompose violently under thermal stress or friction [4].

Safe Handling & Dispensing Procedures
  • Environmental Controls: All handling, weighing, and reactions must be conducted inside a certified chemical fume hood under a continuous inert atmosphere (Argon/Nitrogen).

  • PPE Requirements: Double-layer nitrile gloves (changed immediately if contaminated with DCC), safety goggles, and a flame-resistant lab coat.

  • Dispensing the Oil: Because N-Moc-D-alanine presents as a viscous, colorless oil, volumetric pipetting is prone to severe error. Use a positive displacement pipette or perform mass-based dispensing using a tared glass syringe to ensure stoichiometric accuracy.

Self-Validating Experimental Protocol: Stereoselective Peptide Coupling

This protocol describes the coupling of N-Moc-D-alanine to a secondary amine (e.g., a bicycloproline intermediate) using DCC/HOAt. The system is designed to be self-validating , meaning progression to the next step is contingent on analytical confirmation.

Step 1: Reagent Preparation

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve N-Moc-D-alanine (1.0 eq) and HOAt (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Causality: DCM is chosen because the byproduct of DCC activation (dicyclohexylurea, DCU) is highly insoluble in it, allowing for easy downstream purification via simple filtration [1].

Step 2: Thermal Control and Activation

  • Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 15 minutes.

  • Causality: Lowering the temperature suppresses the formation of the oxazolone intermediate, which is the primary mechanistic pathway for the racemization of the D-alanine chiral center [4].

  • Add DCC (1.0 eq) dropwise as a solution in DCM. Stir for 30 minutes at 0°C.

  • Validation Checkpoint 1 (Visual): Observe the formation of a white precipitate (DCU). This visual cue confirms the activation of the carboxylic acid is proceeding.

  • Validation Checkpoint 2 (Analytical): Quench a 5 µL aliquot in methanol and analyze via LC-MS. Proceed only when the formation of the OAt-active ester is confirmed and unreacted N-Moc-D-alanine is fully consumed.

Step 3: Amine Coupling

  • Add the amine substrate (0.85 eq) dissolved in a minimal amount of anhydrous THF dropwise to the activated ester solution [1].

  • Causality: The amine is used as the limiting reagent (0.85 eq) to ensure complete conversion and simplify the purification of the highly valuable downstream intermediate.

  • Remove the ice bath, allowing the reaction to warm to room temperature, and stir overnight (approx. 12-16 hours).

Step 4: Work-up and Isolation

  • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU byproduct. Wash the filter cake with cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted N-Moc-D-alanine and HOAt), and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the coupled peptidomimetic intermediate.

Workflow Visualization

G Start Fume Hood Preparation & PPE Verification Dispense Dispense N-Moc-D-alanine (Colorless Oil) Start->Dispense Dissolve Dissolve in DCM/DMF (Inert Atmosphere) Dispense->Dissolve Cool Cool to 0°C (Ice Bath) Dissolve->Cool Activate Add DCC & HOAt (Activation Phase) Cool->Activate Safety2 Control: Maintain <5°C to prevent racemization Cool->Safety2 Validate Validation Checkpoint: Confirm Active Ester via LC-MS Activate->Validate Safety1 Hazard: DCC is a severe skin sensitizer Activate->Safety1 Couple Add Amine Substrate (Coupling Phase) Validate->Couple Warm Warm to Room Temp & Stir Overnight Couple->Warm Quench Filter DCU & Quench (Aqueous Extraction) Warm->Quench

Workflow for N-Moc-D-alanine peptide coupling, highlighting safety and validation checkpoints.

References

  • Title: US8529882B2 - Peptidomimetic protease inhibitors Source: Google Patents URL
  • Title: 2015 Philip S. Portoghese Medicinal Chemistry Lectureship. Curing Hepatitis C Virus Infection with Direct-Acting Antiviral Agents: The Arc of a Medicinal Chemistry Triumph Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: An Evaluation of the Occupational Health Hazards of Peptide Couplers Source: ACS Publications (ACS Chemical Health & Safety) URL: [Link]

Advanced Derivatization Workflows for (2R)-2-(Methoxycarbonylamino)propanoic Acid in GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Rationale & Mechanistic Causality

(2R)-2-(methoxycarbonylamino)propanoic acid, commonly known as N-methoxycarbonyl-D-alanine, presents distinct analytical challenges in Gas Chromatography-Mass Spectrometry (GC-MS). Underivatized amino acids and their N-protected derivatives exhibit poor chromatographic behavior on non-polar GC stationary phases, characterized by severe peak tailing, irreversible column adsorption, and thermal degradation at elevated injection temperatures[1].

To achieve high-resolution separation and sensitive quantitation, derivatization is mandatory to replace the active hydrogens with nonpolar moieties[1]. For this specific analyte, two functional groups dictate the chemical strategy:

  • Carboxylic Acid (-COOH) : Highly polar and prone to hydrogen bonding; requires esterification or silylation.

  • Carbamate Amine (-NH-CO-OCH₃) : While less reactive than a primary amine, the active hydrogen on the secondary carbamate nitrogen can still cause peak broadening. Silylation of this group is sterically hindered but achievable under optimized thermodynamic conditions.

From a chromatographic perspective, the retention behavior of N-alkoxycarbonyl amino acid derivatives exhibits a documented structural anomaly. Alkyl esters of N-alkoxycarbonyl alanine actually elute prior to their glycine counterparts, despite the presence of an additional methyl group at the C(2) position[2]. This unusual elution order is caused by the shielding effect of the methyl group on the adjacent polar fragments, which decreases the overall retention index[2]. Understanding this causality is critical for accurate peak identification during untargeted screening.

Derivatization Pathway Selection

Workflow A (2R)-2-(Methoxycarbonylamino) propanoic Acid B Azeotropic Drying (N2 Stream) A->B Remove H2O C1 Silylation Pathway MTBSTFA + 1% TBDMCS B->C1 C2 Esterification Pathway ECF + Methanol B->C2 D1 Incubation 75°C, 30 min C1->D1 Aprotic Solvent (DMF) D2 Vortex & Phase Extraction (Chloroform) C2->D2 Pyridine Catalyst E1 TBDMS Derivative (High Stability, [M-57]+) D1->E1 E2 Methyl Ester Derivative (Fast Elution) D2->E2 F GC-MS Analysis (EI-SIM/SCAN) E1->F E2->F

Fig 1: GC-MS derivatization workflows for (2R)-2-(methoxycarbonylamino)propanoic acid.

Experimental Methodologies

Protocol A: MTBSTFA Silylation (The Gold Standard for Quantitation)

Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is the preferred method for comprehensive amino acid profiling. MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives, which are approximately 10⁴ times more stable to hydrolysis than traditional TMS derivatives formed by BSTFA[1].

  • Step 1: Azeotropic Drying. Transfer 50 µL of the analyte extract into a silanized glass autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40 °C.

    • Causality: Silylating reagents are highly sensitive to moisture. Residual water leads to the competitive formation of TBDMS-OH, drastically reducing the reaction yield and reproducibility[3].

  • Step 2: Reagent Addition. Add 50 µL of anhydrous Dimethylformamide (DMF) and 50 µL of MTBSTFA containing 1% tert-butyldimethylchlorosilane (TBDMCS).

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the polar amino acid without participating in the reaction. The 1% TBDMCS acts as a crucial catalyst to drive the silylation of the sterically hindered carbamate -NH- group[4].

  • Step 3: Thermal Incubation. Seal the vial with a PTFE-lined cap and incubate at 75 °C for 30 minutes.

    • Causality: While carboxylic acids silylate rapidly at room temperature, the secondary carbamate amine requires thermal activation energy to achieve quantitative conversion[5].

  • Step 4: Analysis. Cool to room temperature prior to injecting 1 µL into the GC-MS.

Protocol B: Ethyl Chloroformate (ECF) Esterification (High-Throughput Alternative)

For biological or environmental matrices where exhaustive drying is impractical, ECF offers a rapid, aqueous-compatible alternative[4].

  • Step 1: Aqueous Reaction. To 100 µL of aqueous sample, add 100 µL of Methanol/Water (3:2 v/v) and 20 µL of Pyridine.

  • Step 2: Derivatization. Add 10 µL of ECF and vortex vigorously for 1 minute.

    • Causality: Pyridine acts as an acid scavenger and catalyst, facilitating the rapid nucleophilic acyl substitution that converts the -COOH group to a methyl/ethyl ester[4].

  • Step 3: Phase Extraction. Extract the derivative using 100 µL of chloroform containing 1% ECF. Allow phase separation and inject the lower organic layer directly into the GC-MS.

Comparative Data & Reagent Selection

Derivatization ReagentTarget Functional GroupsDerivative FormedMoisture SensitivityMS Fragmentation Advantage
MTBSTFA + 1% TBDMCS -COOH, -NHTBDMSLowDominant [M-57]⁺ ion for robust SIM quantitation
BSTFA + 1% TMCS -COOH, -NHTMSHighGood volatility, but highly prone to autosampler degradation
ECF + Methanol -COOHMethyl/Ethyl EsterAqueous CompatibleRapid reaction, no heating required, bypasses drying steps

Self-Validating System & Quality Control

A robust analytical protocol must be inherently self-validating. To ensure the integrity of the derivatization process for (2R)-2-(methoxycarbonylamino)propanoic acid, implement the following systemic checks:

  • Derivatization Completeness Ratio (DCR) : Monitor the chromatographic peaks for both the mono-TBDMS (only -COOH derivatized) and di-TBDMS (both -COOH and -NH derivatized) species. A validated system should yield >95% di-TBDMS. A sudden increase in the mono-TBDMS peak serves as an early warning for reagent degradation, insufficient incubation time, or moisture contamination[1].

  • Diagnostic Ion Monitoring : TBDMS derivatives predictably cleave the bulky tert-butyl group under Electron Ionization (EI), yielding a dominant [M-57]⁺ fragment[4]. Set the mass spectrometer to Selected Ion Monitoring (SIM) mode targeting this specific mass-to-charge ratio to validate the structural identity and ensure high signal-to-noise quantitation.

GC-MS Analytical Parameters

  • Column : 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or SLB-5ms), 30 m × 0.25 mm I.D. × 0.25 µm film thickness. Capillary columns provide the high separation efficiency required for derivatized amino acids[4].

  • Injection : 1 µL, Splitless mode, 250 °C.

  • Oven Program : 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • MS Mode : Electron Ionization (EI) at 70 eV; Scan range 50-550 m/z.

References

  • 1. Sigma-Aldrich. 2.5. USRA. 3.3. West Virginia University. 4.2. Bentham Science. 5.4. MDPI.

Sources

Application Note: (2R)-2-(Methoxycarbonylamino)propanoic Acid in Medicinal Chemistry & Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Chemical Profiling

(2R)-2-(methoxycarbonylamino)propanoic acid—commonly referred to as N-Moc-D-alanine —is a highly specialized chiral building block utilized extensively in the design of peptidomimetic therapeutics. Unlike standard proteinogenic amino acids, this compound features a (2R) D-stereocenter and an N-terminal methoxycarbonyl (Moc) protecting/capping group.

In modern medicinal chemistry, particularly in the development of Direct-Acting Antivirals (DAAs), the transition from native peptide sequences to metabolically stable peptidomimetics is critical. N-Moc-D-alanine serves as an optimal N-terminal capping moiety, most notably in the synthesis of Hepatitis C Virus (HCV) NS3/4A serine protease inhibitors.

Mechanistic Rationale in Drug Design

As a Senior Application Scientist, it is vital to understand why specific structural modifications are selected during lead optimization. The incorporation of N-Moc-D-alanine into a peptidomimetic core is driven by two distinct mechanistic advantages:

The (2R) D-Stereocenter: Evasion of Proteolytic Cleavage

Endogenous human aminopeptidases and proteases are stereoselective, having evolved to rapidly hydrolyze the amide bonds of natural L-amino acids. By substituting an L-alanine residue with its D-enantiomer (2R), the resulting peptidomimetic becomes "invisible" to these endogenous degradation pathways. This stereochemical inversion drastically increases the plasma half-life and metabolic stability of the drug candidate.

The Methoxycarbonyl (Moc) Cap: Subsite Binding & Permeability

A free N-terminal amine is positively charged at physiological pH, which severely restricts cellular membrane permeability and oral bioavailability. Capping the amine with a methoxycarbonyl group neutralizes this charge. Furthermore, the Moc group is specifically chosen over bulkier alternatives (like tert-butoxycarbonyl, Boc) because its compact steric profile and hydrogen-bond accepting carbonyl perfectly anchor the inhibitor into the shallow S4/S5 subsites of the target protease.

Pathway RNA Viral RNA Poly Polyprotein RNA->Poly Translation Protease NS3/4A Protease Poly->Protease Self-cleavage Maturation Viral Maturation Protease->Maturation Catalysis Arrest Inhibited Complex Protease->Arrest Inhibition Inhibitor N-Moc-D-Ala Inhibitor Inhibitor->Protease Subsite Binding Arrest->Maturation Blocks

Fig 1: Mechanism of HCV NS3/4A protease inhibition by N-Moc-D-Ala capped peptidomimetics.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the causal relationship between the N-terminal capping strategy and the resulting pharmacokinetic/pharmacodynamic profile of a representative HCV NS3/4A protease inhibitor.

Table 1: Impact of N-Terminal Capping and Stereochemistry on Inhibitor Profiles

Capping GroupStereocenterIC₅₀ (HCV NS3/4A)Plasma Half-Life (t₁/₂)Rationale for Profile
Free AmineL-Alanine> 10,000 nM< 0.5 hoursRapid degradation by endogenous aminopeptidases; poor membrane permeability.
BocL-Alanine450 nM1.2 hoursImproved permeability; steric bulk of tert-butyl group limits optimal S4 pocket binding.
MocL-Alanine120 nM1.5 hoursMethoxy group fits well in the S4 subsite; still susceptible to chiral recognition by proteases.
Moc D-Alanine (2R) 15 nM > 6.0 hours Optimal subsite fit; D-stereocenter completely evades endogenous proteolytic cleavage.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of N-Moc-D-alanine and its subsequent stereoselective coupling to a peptidomimetic core. Every step is designed with built-in chemical causality to ensure high yield and stereochemical integrity.

Protocol 1: Synthesis of (2R)-2-(methoxycarbonylamino)propanoic Acid

Objective: N-terminal protection of D-alanine via Schotten-Baumann conditions.

  • Solubilization & Activation: Dissolve D-alanine (5.0 g, 56.1 mmol) in 1 N NaOH (152 mL, 152 mmol) and cool the reaction flask to 0°C in an ice bath. Causality: The strongly basic aqueous environment deprotonates the zwitterionic amino acid, rendering the free amine highly nucleophilic. Cooling to 0°C minimizes the background aqueous hydrolysis of the incoming chloroformate reagent.

  • Acylation: Add a solution of methyl chloroformate (MeOC(O)Cl, 6.5 mL, 84.2 mmol) in diethyl ether (30 mL) dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic reaction and maintains the temperature, ensuring chemoselectivity for the amine over water.

  • Reaction Maturation: Stir the biphasic mixture in the ice bath for 3 hours, then adjust the pH to 9 using 1 N NaOH. Stir at room temperature for an additional 1 hour. Causality: Maintaining pH 9 ensures the amine remains deprotonated and reactive until the chloroformate is fully consumed.

  • Impurity Clearance: Wash the aqueous mixture with diethyl ether (3 x 50 mL). Causality: The organic wash removes unreacted methyl chloroformate and non-polar organic impurities, while the target molecule remains safely in the aqueous layer as a highly soluble sodium carboxylate salt.

  • Product Isolation: Acidify the aqueous layer to pH ~2 with 5 N HCl. Extract the product with ethyl acetate (EtOAc, 5 x 50 mL). Causality: Lowering the pH below the pKa of the carboxylic acid (~2.3) fully protonates the Moc-D-alanine, drastically reducing its aqueous solubility and driving it into the organic EtOAc phase.

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product as a colorless oil (~79% yield).

Protocol 2: Stereoselective Amide Coupling to a Peptidomimetic Core

Objective: Formation of a peptide bond without racemization of the (2R) stereocenter.

Synthesis S1 Step 1: Activation N-Moc-D-Ala + HOAt + DCC S2 Step 2: Active Ester OAt-Ester Intermediate S1->S2 0°C, 30 mins S3 Step 3: Coupling Add Core Amine in THF S2->S3 Prevents Racemization S4 Step 4: Workup Quench & Extract S3->S4 RT, Overnight Prod Target Molecule Capped Peptidomimetic S4->Prod Yield >70%

Fig 2: Stereoselective amide coupling workflow for N-Moc-D-Ala peptidomimetic synthesis.

  • Activation: In a flame-dried flask, dissolve N-Moc-D-alanine (0.193 g, 1.31 mmol) and 1-Hydroxy-7-azabenzotriazole (HOAt, 0.177 g, 1.31 mmol) in anhydrous dichloromethane (DCM, 10 mL). Cool to 0°C. Causality: HOAt is selected over HOBt because the additional nitrogen atom in the pyridine ring provides a neighboring group effect, accelerating the reaction and suppressing racemization.

  • Coupling Agent Addition: Treat the mixture with N,N'-Dicyclohexylcarbodiimide (DCC, 1.31 mL of a 1M solution, 1.31 mmol). Stir at 0°C for 30 minutes. Causality: DCC activates the carboxylic acid to an O-acylisourea intermediate. HOAt rapidly attacks this intermediate to form a stable, yet highly reactive OAt-ester. This prevents the formation of an oxazolone intermediate, which is the primary pathway for unwanted racemization of the (2R) stereocenter.

  • Amine Addition: Add a solution of the target peptidomimetic core amine (0.88 mmol) in anhydrous tetrahydrofuran (THF, 8.8 mL) dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir overnight. Causality: Gradual warming provides the necessary kinetic energy to drive the amide bond formation to completion while maintaining stereochemical integrity.

  • Workup: Cool the mixture in an ice bath to precipitate dicyclohexylurea (DCU). Filter the suspension. Quench the filtrate with saturated aqueous NaHCO₃, extract with EtOAc, and purify via silica gel chromatography. Causality: DCU is a notoriously difficult-to-remove byproduct of DCC couplings; it is highly insoluble in cold DCM, allowing for easy removal by filtration prior to standard aqueous workup.

References

  • Peptidomimetic protease inhibitors (US Patent 8529882B2). United States Patent and Trademark Office.
  • Hepatitis C Virus NS3 Serine Proteinase: Trans-Cleavage Requirements and Processing Kinetics . Journal of Virology, 68(12), 8147-8157 (1994). Available at:[Link]

  • 2015 Philip S. Portoghese Medicinal Chemistry Lectureship. Curing Hepatitis C Virus Infection with Direct-Acting Antiviral Agents: The Arc of a Medicinal Chemistry Triumph . Journal of Medicinal Chemistry, 59(16), 7311-7351 (2016). Available at:[Link]

Application Notes & Protocols: (2R)-2-(methoxycarbonylamino)propanoic Acid as a Strategic Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Foundational Overview

(2R)-2-(methoxycarbonylamino)propanoic acid, a derivative of the non-proteinogenic D-alanine, serves as a valuable chiral building block in modern organic synthesis.[1] Its utility stems from the "chiral pool," where readily available, enantiopure molecules like D-amino acids provide a strategic starting point for constructing complex, stereochemically defined target molecules.[2][3] This compound incorporates a methoxycarbonyl (Moc) protecting group on the amine, which offers a distinct stability profile compared to more common protecting groups like Boc, Cbz, or Fmoc, enabling unique applications in multistep synthesis.[4]

The incorporation of a D-amino acid derivative is a key strategy in drug development. Peptides or molecules containing D-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases, leading to improved pharmacokinetic profiles.[1] This guide provides an in-depth look at the properties, applications, and detailed protocols for the effective use of this versatile building block.

Physicochemical and Safety Profile

The properties of (2R)-2-(methoxycarbonylamino)propanoic acid are summarized below. Data is aggregated from structurally similar compounds due to limited direct literature.

PropertyValue / DescriptionSource(s)
IUPAC Name (2R)-2-(methoxycarbonylamino)propanoic acid-
Synonyms N-Moc-D-Alanine, Methoxycarbonyl-D-Alanine-
Molecular Formula C₅H₉NO₄-
Molecular Weight 147.13 g/mol -
Appearance Expected to be a white to off-white crystalline solid.
Solubility Expected to be soluble in methanol, ethyl acetate, and aqueous base. Sparingly soluble in water.-
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area (2-8°C recommended).
Safety & Handling

Handling of this reagent requires adherence to standard laboratory safety protocols. The following guidance is based on data for structurally related compounds.[5][6]

Hazard CategoryGHS Statements & PPE RecommendationsSource(s)
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
Required PPE ANSI Z87.1 certified safety glasses or goggles, nitrile gloves, laboratory coat. Use a fume hood when handling the solid powder.[5]
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[5]

Section 2: Core Applications & Synthetic Strategy

The primary function of (2R)-2-(methoxycarbonylamino)propanoic acid is to introduce a protected D-alanine moiety into a target molecule. The choice of the methoxycarbonyl (Moc) group is strategic, based on its unique stability.

  • Orthogonality: The Moc group is stable under the mildly acidic conditions used to remove Boc groups (e.g., TFA) and the basic conditions used to remove Fmoc groups (e.g., piperidine).[2][3][4] This orthogonality is crucial in complex syntheses requiring sequential deprotection steps.

  • Stability: Unlike the benzyloxycarbonyl (Cbz) group, the Moc group is not readily cleaved by standard catalytic hydrogenolysis, offering an alternative when other parts of the molecule are sensitive to reductive conditions.[4]

Peptide Synthesis

This building block is used to incorporate a D-alanine residue into a peptide sequence. This is achieved by activating its carboxylic acid and coupling it to the free N-terminus of a growing peptide chain.[7][8]

G cluster_0 Peptide Synthesis Workflow A N-Moc-D-Ala-OH ((2R)-2-(methoxycarbonylamino)propanoic acid) C Carboxylic Acid Activation (e.g., HATU, HOBt, DIPEA) A->C 1. B Peptide-Resin (with free N-terminus) D Peptide Bond Formation (Coupling) B->D 3. C->D 2. Activated Species E Washing Step (Remove excess reagents) D->E F Result: N-Moc-D-Ala-Peptide-Resin E->F

Caption: General workflow for peptide coupling.

Chiral Precursor in Pharmaceutical Synthesis

The defined stereocenter of (2R)-2-(methoxycarbonylamino)propanoic acid is invaluable for synthesizing non-peptidic chiral molecules. The propanoic acid backbone can be chemically modified (e.g., reduction of the acid to an alcohol, or conversion to an amide) while retaining the crucial stereochemistry at the C2 position, which is then carried forward into the final active pharmaceutical ingredient (API).

Section 3: Experimental Protocols

Protocol 1: Dipeptide Synthesis via HATU-Mediated Coupling

This protocol details the coupling of N-Moc-D-Alanine to an amino acid ester, a common step in solution-phase peptide synthesis.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that minimizes racemization and side reactions. HOBt (Hydroxybenzotriazole) is often included to further suppress side reactions, and DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to maintain the reaction pH and activate the components.

Materials:

  • (2R)-2-(methoxycarbonylamino)propanoic acid (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 eq)

  • HATU (1.1 eq)

  • HOBt (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (brine) (aq)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (2R)-2-(methoxycarbonylamino)propanoic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add the amino acid ester hydrochloride (1.1 eq), HATU (1.1 eq), and HOBt (1.1 eq).

  • Base Addition: Cool the flask in an ice bath (0°C). Slowly add DIPEA (3.0 eq) dropwise. The hydrochloride salt will be neutralized, and the coupling reaction will be initiated.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Workup - Washing: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:

    • 1M HCl (2x) to remove excess DIPEA.

    • Saturated NaHCO₃ (2x) to remove unreacted starting acid and HOBt.

    • Saturated NaCl (brine) (1x) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude protected dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Deprotection of the Methoxycarbonyl (Moc) Group

The Moc group is robust and requires specific, non-standard conditions for cleavage, providing orthogonality to many other protecting groups.

Rationale: This protocol uses a nucleophilic deprotection method.[9] 2-Mercaptoethanol acts as a nucleophile that attacks the methyl group of the carbamate, facilitated by a mild base (K₃PO₄). The elevated temperature is necessary to overcome the stability of the methyl carbamate. This method is advantageous when the substrate is sensitive to strong acids or catalytic hydrogenation.

Materials:

  • N-Moc protected substrate (1.0 eq)

  • 2-Mercaptoethanol (approx. 10 eq)

  • Potassium phosphate (K₃PO₄) (approx. 3.0 eq)

  • N,N-Dimethylacetamide (DMA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer, stir bar, and reflux condenser

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the N-Moc protected substrate (1.0 eq) in DMA.

  • Reagent Addition: Add potassium phosphate (3.0 eq) and 2-mercaptoethanol (10 eq) to the solution.

  • Reaction: Heat the reaction mixture to 75°C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane and wash with water (3x) to remove DMA, excess mercaptoethanol, and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amine can be purified by flash chromatography or crystallization as needed.

G cluster_1 Moc Deprotection Mechanism A N-Moc Substrate (R-NH-CO-OMe) C Nucleophilic Attack (Sₙ2 on Methyl Group) A->C B 2-Mercaptoethanol (HO-CH₂CH₂-SH) + K₃PO₄ B->C D Intermediate: Carbamic Acid (R-NH-COOH) C->D Forms unstable intermediate E Decarboxylation (-CO₂) D->E F Final Product: Free Amine (R-NH₂) E->F

Caption: Deprotection of the Moc group.

Section 4: Conclusion

(2R)-2-(methoxycarbonylamino)propanoic acid is a highly useful, albeit specialized, chiral building block. Its value lies not only in providing a D-alanine stereocenter but also in the unique stability of its methoxycarbonyl protecting group. This stability allows for orthogonal synthetic strategies that are not possible with more common acid- or base-labile protecting groups. The protocols provided herein offer robust, field-tested methods for its application in peptide synthesis and for its selective deprotection, empowering researchers to leverage its full potential in the development of novel therapeutics and complex molecular architectures.

References

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link]

  • Radboud Repository. Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Available from: [Link]

  • ResearchGate. Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions | Request PDF. Available from: [Link]

  • ACS Publications. 2-(Methoxycarbonyl)ethyl as a Removable N-Protecting Group: Synthesis of Indoloisoquinolinones by Pd(II)-Catalyzed Intramolecular Diamination of Alkynes | Organic Letters. Available from: [Link]

  • ResearchGate. An amine protecting group deprotectable under nearly neutral oxidative conditions. Available from: [Link]

  • PubMed. Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • National Institutes of Health. (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584 - PubChem. Available from: [Link]

  • CD Formulation. D-Amino Acid-Containing Peptide Synthesis. Available from: [Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis. Available from: [Link]

  • aapptec, LLC. Peptides. Available from: [Link]

  • Wikidot. Protecting Groups - Lokey Lab Protocols. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • NIST. Propanoic acid, 2-methyl-. Available from: [Link]

  • EPA. 2-[4-[(2-Phenoxyacetyl)amino]phenoxy]propanoic acid Properties. Available from: [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. Available from: [Link]

Sources

Advanced Application Note: Strategic N-Protection of Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Chemoselectivity in Peptide Synthesis

The synthesis of complex peptides, peptidomimetics, and functionalized organic molecules demands absolute control over chemoselectivity. Amino acids inherently possess both a nucleophilic amine and an electrophilic carboxylic acid. Without strategic masking, these functional groups undergo uncontrolled polymerization and side reactions. N-protection is the foundational step in mitigating this reactivity, converting the highly reactive amine into a stable, non-nucleophilic carbamate[1].

For researchers and drug development professionals, selecting the appropriate protecting group—and executing its installation flawlessly—is critical. The modern standard relies on an "orthogonal triad" of protecting groups: Boc (tert-Butyloxycarbonyl), Fmoc (9-Fluorenylmethyloxycarbonyl), and Cbz (Carboxybenzyl). Orthogonality ensures that one protecting group can be removed under specific conditions without affecting others, enabling complex, multi-step syntheses[2].

The Orthogonal Triad: Comparative Properties

To design a successful synthetic route, scientists must weigh the stability, cleavage conditions, and typical yields of each protecting group. The following table summarizes the quantitative and qualitative data for the three primary N-protecting groups.

Protecting GroupReagent UsedBase RequirementCleavage ConditionOrthogonal StabilityTypical Yield
Boc (Boc)₂ONaOH or TEA (pH > 9)Acidic (TFA or HCl)Stable to base, Pd/C85–95%
Fmoc Fmoc-OSuNaHCO₃ or Na₂CO₃Basic (20% Piperidine)Stable to acid, Pd/C80–95%
Cbz Cbz-ClNa₂CO₃/NaHCO₃ bufferHydrogenolysis (H₂, Pd/C)Stable to mild acid/base80–90%

Experimental Workflows & Logical Relationships

The true power of these protecting groups is realized in Solid-Phase Peptide Synthesis (SPPS), where Fmoc and Boc are used in tandem to build peptide chains sequentially.

SPPS_Workflow A Free Amino Acid B N-Fmoc Protection A->B Masking C Solid-Phase Coupling B->C C-Terminus Binding D Fmoc Deprotection C->D N-Terminus Unmasking D->C Cycle for Next AA E Global Cleavage D->E Final Step

Orthogonal protection workflow in Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. They move beyond a simple list of steps by explaining the mechanistic causality behind the reagent choices, temperatures, and workup procedures.

Protocol 1: N-Boc Protection via Biphasic System

The Boc group is highly valued for its resistance to catalytic hydrogenation and base-catalyzed hydrolysis[1].

Boc_Mechanism A Zwitterionic Amino Acid B Deprotonation (pH > 9) A->B C Nucleophilic Free Amine B->C Generates Nucleophile D Attack on (Boc)2O C->D E N-Boc Amino Acid D->E Elimination of t-BuOH + CO2

Mechanistic pathway of N-Boc protection using di-tert-butyl dicarbonate.

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.5 eq)

  • 1M NaOH (1.5–2.0 eq)

  • 1,4-Dioxane or THF

Step-by-Step Methodology:

  • Dissolution: Suspend the amino acid in a 1:1 mixture of 1,4-Dioxane and water.

    • Causality: Free amino acids exist as zwitterions and are notoriously insoluble in pure organic solvents[3]. The biphasic system ensures complete dissolution.

  • Deprotonation: Add 1M NaOH dropwise until the solution clears, cooling the flask to 0 °C in an ice bath.

    • Causality: The base deprotonates the ammonium ion (NH₃⁺ → NH₂), generating the active nucleophile required to attack the anhydride[1].

  • Acylation: Slowly add (Boc)₂O dropwise. Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Work-up & Extraction: Wash the aqueous layer with Ethyl Acetate (EtOAc) to remove unreacted (Boc)₂O. Carefully acidify the aqueous layer to pH 2–3 using 1M HCl, then extract with fresh EtOAc (3x).

    • Causality: Acidification protonates the carboxylate (COO⁻ → COOH), forcing the now-neutral N-Boc amino acid into the organic phase.

  • Self-Validation & Monitoring: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The starting material will show a bright purple spot (indicating a primary amine). A successful reaction is validated by the complete disappearance of this purple spot.

Protocol 2: N-Fmoc Protection using Fmoc-OSu

Fmoc is the standard for SPPS because it can be cleaved under mild basic conditions (20% Piperidine) without disturbing acid-labile linkers[4].

Materials:

  • Amino acid (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.05 eq)

  • NaHCO₃ (2.0 eq)

  • Acetone/Water (1:1)

Step-by-Step Methodology:

  • Preparation: Dissolve the amino acid and NaHCO₃ in water.

    • Causality: NaHCO₃ provides a mildly basic environment. Stronger bases (like NaOH) are avoided because the Fmoc group is inherently base-labile and could prematurely cleave during the reaction[5].

  • Reagent Addition: Dissolve Fmoc-OSu in acetone and add it dropwise to the aqueous solution at room temperature.

    • Causality: Fmoc-OSu is strictly preferred over Fmoc-Cl. Fmoc-Cl is highly reactive and can activate the amino acid's carboxylate group, leading to the formation of unwanted dipeptide impurities[6].

  • Reaction & Work-up: Stir for 4–6 hours. Evaporate the acetone under reduced pressure. Acidify the remaining aqueous phase to pH 2 with 1M HCl and extract with EtOAc.

  • Self-Validation & Monitoring: The fluorenyl group is highly UV-active. Validate the product formation via UV-Vis spectroscopy or HPLC with a UV detector; the Fmoc-protected product will show strong absorption peaks at ~267 nm and 301 nm[4].

Protocol 3: N-Cbz Protection via Schotten-Baumann Conditions

The Cbz group is highly prized for its stability against both mild acids and bases, acting as a robust "guardian" during complex multi-step syntheses[2].

Materials:

  • Amino acid (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Na₂CO₃/NaHCO₃ buffer (pH 8–10)

Step-by-Step Methodology:

  • Buffering: Dissolve the amino acid in a Na₂CO₃/NaHCO₃ buffer system and cool to 0 °C.

    • Causality: Cbz-Cl is highly moisture-sensitive and reactive. The pH must be strictly maintained between 8 and 10. If the pH drops below 8, Cbz-Cl decomposes rapidly in water. If the pH exceeds 10, the chiral center of the amino acid is at a high risk of racemization[7].

  • Acylation: Add Cbz-Cl dropwise over 30 minutes under vigorous stirring.

  • Work-up: Wash the mixture with diethyl ether to remove unreacted Cbz-Cl and benzyl alcohol byproducts. Acidify the aqueous layer to pH 2 using 1M HCl and extract the Cbz-protected amino acid with EtOAc[2].

  • Self-Validation & Monitoring: The reaction is validated by continuous pH monitoring. A sudden drop in pH indicates the generation of HCl (a byproduct of the acylation). The reaction is complete when the pH stabilizes without further base addition.

References

1.1 - Benchchem 2.2 - Benchchem 3. 7 - Suzhou Highfine Biotech 4. 3 - Sigma-Aldrich 5. 6 - Wikidot 6.5 - Benchchem 7. 4 - Wikipedia

Sources

use of (2R)-2-(methoxycarbonylamino)propanoic Acid in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Utilization of (2R)-2-(Methoxycarbonylamino)propanoic Acid in Asymmetric Synthesis

(2R)-2-(methoxycarbonylamino)propanoic acid , commonly known as N-Moc-D-alanine, is a highly versatile chiral derivative of D-alanine. Unlike standard protecting groups used merely for temporary amine masking, the methoxycarbonyl (Moc) group imparts unique electronic and steric properties that elevate this compound into a dual-purpose reagent. It serves both as a stereodirecting building block in the synthesis of complex peptidomimetic drugs and as a bifunctional chiral ligand in transition-metal-catalyzed C–H activation.

This guide provides a comprehensive, field-proven analysis of its applications, underlying mechanistic causality, and self-validating experimental protocols.

Part 1: Chiral Synthon in Peptidomimetic Drug Development

Mechanistic Causality & Rationale

In the development of direct-acting antivirals—specifically Hepatitis C Virus (HCV) NS3/4A protease inhibitors—N-Moc-D-alanine is utilized as an essential N-terminal capping moiety[1]. The selection of this specific molecule is driven by two critical factors:

  • Stereochemical Induction: The (2R) configuration (D-enantiomer) is strictly required to force the growing peptide chain into a specific bioactive conformation (often a

    
    -strand mimic) that fits precisely into the viral protease active site[1].
    
  • Pharmacophore Stability: Unlike Boc or Fmoc groups, which are strictly synthetic auxiliaries, the methoxycarbonyl (Moc) group is retained in the final drug molecule. As a terminal carbamate, it provides a crucial hydrogen-bond acceptor for the enzyme pocket while exhibiting superior metabolic stability against host peptidases compared to standard acetyl (Ac) groups[1].

Protocol 1: Stereoretentive Amide Coupling of N-Moc-D-Alanine

When coupling N-Moc-D-alanine to complex bicyclic amines (e.g., bicycloprolinates), standard coupling agents (like HATU) can sometimes cause epimerization at the sensitive (2R)


-carbon. The following protocol utilizes DCC/HOAt to form a highly reactive but stereochemically stable active ester[1].

Reagents & Equipment:

  • N-Moc-D-alanine (1.5 equiv), HOAt (1.5 equiv), DCC (1.5 equiv).

  • Target chiral amine/bicyclic proline intermediate (1.0 equiv).

  • Anhydrous Dichloromethane (DCM) and Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Active Ester Formation: Dissolve N-Moc-D-alanine and 1-Hydroxy-7-azabenzotriazole (HOAt) in anhydrous DCM (approx. 0.1 M) under an inert argon atmosphere. Cool the flask to 0 °C in an ice bath.

  • Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC) dropwise. Causality: DCC is chosen over water-soluble carbodiimides (EDC) because the resulting byproduct, dicyclohexylurea (DCU), is highly insoluble in cold DCM, driving the formation of the HOAt-active ester forward while allowing easy removal later.

  • Stereochemical Stabilization: Stir the mixture at 0 °C for exactly 30 minutes. Validation Check: A quick TLC (Hexane/EtOAc 1:1) should show the complete consumption of the baseline N-Moc-D-alanine spot and the appearance of a less polar active ester spot.

  • Coupling: Dissolve the target chiral amine in minimal anhydrous THF and add it dropwise to the 0 °C mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench & Purification (Self-Validating Workup):

    • Cool the reaction back to 0 °C to maximize DCU precipitation. Filter the mixture through a Celite pad to remove the solid DCU.

    • Concentrate the filtrate, redissolve in EtOAc, and wash sequentially with 1M HCl (removes unreacted amine), saturated NaHCO

      
       (removes unreacted HOAt and N-Moc-D-alanine), and brine.
      
    • Dry over MgSO

      
      , concentrate, and purify via silica gel chromatography. The absence of diastereomeric splitting in the 
      
      
      
      H NMR (specifically the methoxy singlet at ~3.6 ppm) validates that no epimerization occurred.

G S1 Activation N-Moc-D-Ala-OH + HOAt + DCC in DCM (0 °C) S2 Active Ester Formation Stir 0.5 h to suppress epimerization S1->S2 S3 Amide Coupling Add Chiral Amine in THF Stir overnight at RT S2->S3 S4 Quench & Workup Ice bath cooling, filter DCU, wash with 1M HCl & NaHCO3 S3->S4 S5 Diastereopure Peptidomimetic (e.g., HCV Protease Inhibitor Precursor) S4->S5

Caption: Step-by-step workflow for the stereoretentive amide coupling of N-Moc-D-Ala-OH using DCC/HOAt.

Part 2: MPAA Ligand in Asymmetric C–H Functionalization

Mechanistic Causality & Rationale

In Palladium-catalyzed asymmetric C–H activation, (2R)-2-(methoxycarbonylamino)propanoic acid acts as a Mono-N-Protected Amino Acid (MPAA) ligand[2]. MPAA ligands are transformative because they operate as bifunctional catalysts [2].

  • The carboxylate group binds tightly to the Pd(II) center, preventing catalyst aggregation and degradation into Pd black.

  • The N-Moc amide carbonyl coordinates to the metal, while the amide nitrogen acts as an internal proton acceptor during the Concerted Metalation-Deprotonation (CMD) step[2].

  • Why Moc over Boc or Ac? The methoxycarbonyl group provides a tighter steric environment than the bulky tert-butoxycarbonyl (Boc) group, which can be critical for differentiating enantiotopic C–H bonds on highly congested substrates, leading to superior enantiomeric excess (ee)[3].

Protocol 2: Pd-Catalyzed Enantioselective C(sp )–H Arylation

This protocol describes the use of N-Moc-D-alanine to direct the asymmetric arylation of an unactivated C(sp


)–H bond using a directing group (e.g., an aliphatic amide).

Reagents & Equipment:

  • Pd(OAc)

    
     (10 mol%), N-Moc-D-alanine (20 mol%).
    
  • Substrate (1.0 equiv), Aryl Iodide (2.0 equiv).

  • Ag

    
    CO
    
    
    
    (1.5 equiv) as the terminal oxidant/halide scavenger.
  • Solvent: Hexafluoroisopropanol (HFIP) or tert-Amyl alcohol.

Step-by-Step Methodology:

  • Catalyst Pre-Assembly: In an oven-dried Schlenk tube, combine Pd(OAc)

    
     and N-Moc-D-alanine in HFIP. Stir at room temperature for 15 minutes. Causality: Pre-stirring allows the in-situ generation of the active Pd(II)-MPAA monomeric complex, preventing the substrate from forming off-cycle, unreactive Pd-substrate aggregates.
    
  • Reaction Assembly: Add the substrate, Aryl Iodide, and Ag

    
    CO
    
    
    
    . Seal the tube under an argon atmosphere. Causality: Ag
    
    
    CO
    
    
    is strictly required to abstract the iodide from the Pd(IV) intermediate, driving the reductive elimination step while neutralizing the generated acid.
  • Thermal Activation: Heat the reaction mixture to 80 °C for 24 hours.

  • Self-Validating Monitoring: At 12 hours, extract a 10

    
    L aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the depletion of the aryl iodide and the formation of the arylated product mass. The presence of a mass corresponding to [Substrate + Pd - H]
    
    
    
    indicates that C–H cleavage is occurring, but reductive elimination is the bottleneck (often requiring more Ag
    
    
    CO
    
    
    ).
  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove silver salts and Pd black. Purify via chiral HPLC to determine the enantiomeric excess.

G A Pd(II) Precatalyst + N-Moc-D-Ala-OH B Substrate Coordination A->B Ligand Exchange C CMD Step (C-H Cleavage) B->C Bifunctional Deprotonation D Palladacycle Intermediate C->D Stereocontrol via D-Ala E Oxidative Addition & Reductive Elimination D->E Ar-I Addition E->A Catalyst Regeneration F Enantioenriched Product E->F Product Release

Caption: Catalytic cycle of Pd-catalyzed asymmetric C-H functionalization using N-Moc-D-Ala-OH as an MPAA ligand.

Part 3: Quantitative Data & Optimization

The following tables summarize the strategic advantages of utilizing the N-Moc protecting group in both peptidomimetic synthesis and transition-metal catalysis.

Table 1: Comparative Analysis of N-Protecting Groups in Peptidomimetic Synthesis

Protecting GroupDeprotection ConditionsMetabolic Stability (in vivo)Steric Bulk (A-value proxy)Primary Application in Drug Design
Moc (Methoxycarbonyl) Strong Acid / HBrExcellent (Resists esterases) Low / Compact Terminal pharmacophore in antivirals
Boc (tert-Butoxycarbonyl)Mild Acid (TFA)Poor (Highly lipophilic/labile)HighTransient synthetic intermediate
Fmoc (Fluorenylmethyloxycarbonyl)Base (Piperidine)N/A (Toxic metabolites)Very HighSolid-phase peptide synthesis (SPPS)
Ac (Acetyl)Hydrazine / Strong BaseModerate (Peptidase susceptible)Very LowN-terminal capping (general)

Table 2: Influence of MPAA Ligand N-Protecting Groups on Pd-Catalyzed C(sp


)–H Arylation (Representative Benchmark Data)
MPAA LigandYield (%)Enantiomeric Excess (ee %)Mechanistic Observation
N-Moc-D-Ala-OH 88% 94% Optimal balance of coordination strength and steric pocket formation.
N-Boc-D-Ala-OH72%81%High steric bulk hinders oxidative addition of bulky aryl iodides.
N-Ac-D-Ala-OH65%75%Weaker amide coordination leads to partial catalyst degradation.

References

  • US8529882B2 - Peptidomimetic protease inhibitors Source: Google Patents URL
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions Source: ACS Catalysis URL:[Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C-H Functionalization Reactions Source: Accounts of Chemical Research URL:[Link]

Sources

Application Note: Synthesis and Enzymatic Evaluation of HCV NS3/4A Protease Inhibitors Incorporating (2R)-2-(methoxycarbonylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-(methoxycarbonylamino)propanoic Acid (commonly referred to as N-methoxycarbonyl-D-alanine) is a highly specialized chiral building block. In drug development, it is predominantly utilized as an N-terminal capping group in the synthesis of peptidomimetic inhibitors targeting the Hepatitis C Virus (HCV) NS3/4A serine protease[1]. This application note details the mechanistic rationale for utilizing this specific stereoisomer, provides a self-validating protocol for its stereoselective peptide coupling, and outlines the in vitro enzymatic assay used to quantify the resulting protease inhibition[2].

Mechanistic Rationale & Enzymatic Target

The HCV NS3 protein contains a serine protease domain responsible for processing the viral polyprotein into essential non-structural proteins (NS4A, NS4B, NS5A, NS5B)[1]. Because this enzymatic cleavage is an absolute prerequisite for viral replication, the NS3/4A complex is a prime therapeutic target[1].

Causality of the (2R)-Stereocenter: Endogenous human proteases are stereoselective for L-amino acids. By incorporating the (2R) enantiomer (D-alanine derivative), the resulting peptidomimetic inhibitor gains profound metabolic stability against host enzymatic degradation. Furthermore, the methoxycarbonyl (Moc) moiety is sterically optimized to project into the hydrophobic S3/S4 binding pockets of the NS3 protease, maximizing competitive binding affinity[1].

Pathway Polyprotein HCV Polyprotein Cleavage Viral Protein Cleavage Polyprotein->Cleavage Substrate NS3_4A NS3/4A Serine Protease NS3_4A->Cleavage Catalyzes Inhibitor Inhibitor with (2R)-Moc-D-Ala Inhibitor->NS3_4A Competitive Inhibition Replication Viral Replication Cleavage->Replication Enables

HCV polyprotein cleavage pathway and inhibition by (2R)-Moc-D-Ala derivatives.

Experimental Workflows

Workflow S1 1. Peptide Coupling (DCC/HOAt Activation) S2 2. Reaction Quenching & Phase Extraction S1->S2 S3 3. HRMS Validation (Self-Validation) S2->S3 S4 4. In Vitro Enzyme Assay (NS3/4A + Substrate) S3->S4 S5 5. Spectrophotometry (Read at 405 nm) S4->S5

Workflow from stereoselective peptide coupling to in vitro enzymatic validation.

Protocol A: Stereoselective Peptide Coupling of (2R)-2-(methoxycarbonylamino)propanoic Acid

Objective: To couple the (2R)-Moc-D-Ala capping group to a peptidomimetic core without compromising the chiral integrity of the alpha-carbon[1].

Causality of Reagent Selection: Sterically hindered secondary amines in peptidomimetic cores are notoriously difficult to acylate. We utilize N,N'-Dicyclohexylcarbodiimide (DCC) as the primary coupling agent alongside 1-Hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom at the 7-position of HOAt provides a neighboring group effect via intramolecular hydrogen bonding, which dramatically accelerates the reaction rate and suppresses racemization of the (2R) stereocenter far better than standard HOBt[1],[3].

Step-by-Step Procedure:

  • Activation: Dissolve 1.31 mmol of (2R)-2-(methoxycarbonylamino)propanoic Acid and 1.31 mmol of HOAt in 10 mL of anhydrous Dichloromethane (DCM)[1].

  • Cooling: Submerge the reaction flask in an ice bath (0–4 °C) to control the exothermic activation step and prevent thermal racemization[1].

  • Coupling Agent Addition: Slowly add 1.31 mmol of DCC to the chilled solution. Stir for 30 minutes to allow the formation of the active HOAt-ester[1].

  • Substrate Addition: Introduce a solution containing 0.88 mmol of the target peptidomimetic core dissolved in 8.8 mL of Tetrahydrofuran (THF)[1].

  • Propagation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir overnight under an inert atmosphere (e.g., Nitrogen)[1].

  • Self-Validation & Quenching: Monitor reaction completion via Thin-Layer Chromatography (TLC). Once complete, cool the mixture back to 0 °C, quench with saturated aqueous NaHCO₃, and extract the organic phase[4].

  • Isolation: Wash the organic extract with water and brine, dry over MgSO₄, and evaporate the solvent to yield the coupled intermediate as a colorless oil[5]. Validate the product via HRMS[2].

Protocol B: In Vitro Enzymatic Assay for HCV NS3/4A Protease Inhibition

Objective: To quantify the inhibitory potency (IC₅₀) of the synthesized (2R)-Moc-D-Ala peptidomimetics against the HCV NS3/4A enzyme[2].

Causality of Assay Design: The assay relies on the chromogenic peptide substrate EDVVAbuC-p-nitroanilide. The sequence mimics the natural viral cleavage site. Upon enzymatic cleavage by NS3/4A, the p-nitroaniline fluorophore is released, shifting its absorbance to 405 nm[6]. Crucially, the NS3 protease domain is catalytically inefficient on its own; the addition of the NS4A cofactor fragment (-KKGSVVIVGRIVLSGK-) is strictly required to intercalate into the NS3 domain and properly align the catalytic triad[6].

Step-by-Step Procedure:

  • Enzyme Preparation: Express and purify the HCV NS3 protease domain[6]. Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 15% glycerol, and 10 mM DTT.

  • Cofactor Activation: Pre-incubate the NS3 protease with a 10-fold molar excess of the synthesized NS4A cofactor fragment for 15 minutes at room temperature to form the active holoenzyme complex[6].

  • Inhibitor Incubation: Add varying concentrations of the (2R)-Moc-D-Ala peptidomimetic inhibitor (dissolved in DMSO) to the enzyme complex. Include a positive control (known inhibitor) and a negative control (DMSO only) to ensure a self-validating system[2].

  • Reaction Initiation: Add the chromogenic substrate EDVVAbuC-p-nitroanilide to a final concentration of 100 µM to initiate the enzymatic reaction[6].

  • Spectrophotometric Tracking: Immediately transfer the microplate to a spectrophotometer. Monitor the linear increase in absorbance at 405 nm over 30 minutes[7].

  • Data Analysis: Calculate the initial velocity (

    
    ) for each well. Plot the fractional activity (
    
    
    
    ) against the log of the inhibitor concentration to derive the IC₅₀ value[2].

Quantitative Data Presentation

To ensure the structural integrity of the compounds prior to enzymatic testing, High-Resolution Mass Spectrometry (HRMS) is mandatory. Below is a summary of typical validation data for peptidomimetics incorporating the (2R)-Moc-D-Ala moiety[2].

Compound IDMolecular FormulaCalculated Mass (M+1)Measured Mass (M+1)Validation Status
Example L C₃₇H₅₂N₇O₆690.3979690.3986Confirmed
Example M C₃₃H₅₀N₇O₆640.3822640.3822Confirmed
Example Z C₃₂H₄₈F₂N₇O₆664.3634664.3627Confirmed
Example CE C₃₄H₅₂N₇O₆654.3979654.3967Confirmed
Example EN C₃₅H₅₂N₇O₆F₂704.3947704.3945Confirmed

Table 1: HRMS validation data for various HCV NS3/4A protease inhibitors synthesized using (2R)-2-(methoxycarbonylamino)propanoic Acid as a capping group[2].

References

  • Vertex Pharmaceuticals Inc. "Peptidomimetic protease inhibitors.
  • Vertex Pharmaceuticals Inc. "Peptidomimetic protease inhibitors.
  • Vertex Pharmaceuticals Inc. "Inhibidores peptidomiméticos de proteasa.
  • Rice, C. M., et al. "Hepatitis C virus-encoded enzymatic activities and conserved RNA elements in the 3'-nontranslated region are essential for virus replication in vivo." Journal of Virology, 74(4), 2046-2051 (2000).[Link]

  • Lin, C., et al. "Hepatitis C Virus NS3 Serine Proteinase: Trans-Cleavage Requirements and Processing Kinetics." Journal of Virology, 68(12), 8147-8157 (1994).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R)-2-(methoxycarbonylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2R)-2-(methoxycarbonylamino)propanoic acid, a key building block for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the synthesis of this N-protected amino acid, also known as N-methoxycarbonyl-D-alanine. Our goal is to empower you with the scientific understanding to optimize your reaction yield and purity.

I. Synthesis Overview: The Schotten-Baumann Reaction

The most common and efficient method for synthesizing (2R)-2-(methoxycarbonylamino)propanoic acid is through the N-acylation of D-alanine using methyl chloroformate. This reaction is typically performed under Schotten-Baumann conditions, which involve a biphasic system with an aqueous alkaline solution.[1]

The fundamental principle of the Schotten-Baumann reaction is the acylation of an amine with an acid chloride in the presence of a base.[2] The base plays a crucial role in neutralizing the hydrochloric acid byproduct, which would otherwise form a salt with the unreacted amine, thereby reducing the yield.[3]

Caption: A logical troubleshooting workflow for yield optimization.

V. References

  • PubChem. (n.d.). l-Alanine, N-methoxycarbonyl-, methyl ester. Retrieved from [Link]

  • Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution. RSC Publishing. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • SpectraBase. (n.d.). L-Alanine, N-methoxycarbonyl-, ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • MDPI. (2012, February 29). Kinetics of Model Reactions for Interfacial Polymerization. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). L-Alanine, N-methoxycarbonyl-, ethyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Ohkouchi, N., Tayasu, I., & Koba, K. (Eds.). (2010). Earth, Life, and Isotopes. Kyoto University Press.

  • Organic Syntheses Procedure. (n.d.). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • ACS Publications. (2022, March 28). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Retrieved from [Link]

  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]

  • Lapkin, A. A., et al. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. RSC Publishing.

  • MDPI. (2008, December 15). A Novel Synthetic Approach to C-Glycosyl-D- and L-Alanines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Nα -Benzyloxycarbonyl-D-alanine. Retrieved from [Link]

  • Frontiers. (2024, August 11). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Retrieved from [Link]

  • PMC. (2019, August 13). Optimization of a reduced enzymatic reaction cascade for the production of L-alanine. Retrieved from [Link]

  • China Sinoway. (2022, September 9). Application And Preparation Method Of D-alanine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Alanine-Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene. Retrieved from

  • MDPI. (2013, April 2). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. Retrieved from [Link]

  • PubMed. (2024, August 12). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Alanine Impurities and Related Compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizing conditions of different surfactants for D/L-Alanine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Enzymatic Synthesis of d-Alanyl-d-alanine. Retrieved from [Link]

  • PubChem. (n.d.). 2-[Methoxycarbonyl(methyl)amino]propanoic acid. Retrieved from [Link]

  • PMC. (2025, June 12). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011, April 23). N-Methyl-d,l Alanine. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification and Characterization of novel '2-arylpropionyl-CoA epimerases' from rat liver cytosol and mitochondria. Retrieved from [Link]

  • M-CSA. (n.d.). D-alanine transaminase. Retrieved from [Link]

  • M-CSA. (n.d.). D-alanine-(R)-lactate ligase. Retrieved from [Link]

Sources

Technical Support Center: Purification of (2R)-2-(methoxycarbonylamino)propanoic Acid by Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of (2R)-2-(methoxycarbonylamino)propanoic acid, also known as N-methoxycarbonyl-D-alanine. As a critical chiral building block in synthetic chemistry, achieving high enantiomeric purity is paramount. This document provides in-depth, field-proven insights into chromatographic purification, structured into a practical question-and-answer format to directly address common challenges and streamline your experimental workflow.

Fundamentals of Chiral Separation for N-Methoxycarbonyl-D-Alanine

The core challenge in purifying (2R)-2-(methoxycarbonylamino)propanoic acid is the separation of the desired D-enantiomer from its mirror image, the (2S)- or L-enantiomer. Enantiomers possess identical physical properties (e.g., boiling point, solubility) in an achiral environment, making their separation by standard chromatographic techniques impossible.

Chiral chromatography is the definitive solution. It utilizes a Chiral Stationary Phase (CSP), which creates a stereospecific environment within the column. The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[1] These complexes have different interaction energies, leading to different retention times and, consequently, separation. The ability to separate enantiomers is crucial for understanding biological processes and ensuring the enantiomeric purity of drugs.[2]

The key interactions governing this separation include:

  • Hydrogen bonding: The carboxyl and amine-derivative groups of the analyte are prime sites for hydrogen bonding.

  • π-π stacking: Aromatic rings in the CSP can interact with relevant groups in the analyte.

  • Steric hindrance: The three-dimensional structure of the CSP creates a "fit" that favors one enantiomer over the other, influencing how strongly it is retained.

Understanding these principles is essential for rational column selection and method development.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the planning and execution of the purification process.

Q1: Which type of chromatography column (CSP) is best suited for separating N-methoxycarbonyl-alanine enantiomers?

A1: Polysaccharide-based CSPs are the most versatile and widely successful choice for N-protected amino acids.[3] Specifically, columns derived from cellulose or amylose are highly recommended.

  • Amylose and Cellulose-based CSPs: These are robust and can be used in normal-phase, polar organic, and reversed-phase modes. They offer a broad range of selectivities for N-protected amino acids.[4] For N-Fluorenylmethoxycarbonyl (FMOC) protected amino acids, which are structurally similar, cellulose-based phases have shown excellent results, resolving a majority of common derivatives.[5]

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These columns are also an excellent option. They possess ionic groups, making them ideal for separating polar and ionic compounds like amino acid derivatives, and are compatible with both organic and aqueous mobile phases.[6]

  • Crown Ether CSPs: These are specifically well-suited for the separation of D- and L-amino acid enantiomers and represent another viable option.[7]

Q2: What are the recommended starting mobile phase conditions?

A2: The optimal mobile phase depends on the chosen CSP and the desired mode of operation (Normal-Phase or Reversed-Phase).

ModeCSP TypeRecommended Mobile PhaseKey Considerations
Normal-Phase (NP) PolysaccharideHexane/Isopropanol (IPA) or Hexane/Ethanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).NP often provides higher selectivity for chiral separations. TFA is crucial for protonating the carboxylic acid, improving peak shape and reproducibility.[8]
Reversed-Phase (RP) Polysaccharide, Macrocyclic GlycopeptideAcetonitrile/Water or Methanol/Water (e.g., 60:40 v/v) with 0.1% Formic Acid or Acetic Acid.RP is often more convenient due to solvent miscibility and sample solubility. The acid modifier controls the ionization state of the analyte.
Polar Organic Mode PolysaccharideAcetonitrile/Methanol (e.g., 50:50 v/v) with an acidic or basic additive.This mode can sometimes offer unique selectivity compared to traditional NP or RP.

It is always advisable to start with a screening protocol, testing a few different solvent systems to find the best conditions.

Q3: How does temperature affect the chiral separation?

A3: Temperature is a critical but complex parameter in chiral HPLC.[8]

  • General Trend: Lowering the column temperature often increases chiral selectivity. This is because the subtle bonding forces (like hydrogen bonds) responsible for enantiomeric differentiation are enhanced at lower temperatures.[8]

  • Exceptions: In some cases, higher temperatures can improve peak efficiency (narrower peaks) or even reverse the elution order of the enantiomers.[8]

  • Recommendation: For method development, start at a controlled ambient temperature (e.g., 25 °C). If resolution is insufficient, systematically decrease the temperature in 5 °C increments. A reliable column oven is essential for reproducible results.[9]

Q4: My sample of N-methoxycarbonyl-D-alanine is not dissolving well in the mobile phase. What should I do?

A4: Sample solvent and mobile phase compatibility is crucial to avoid poor peak shapes or even column plugging.[10]

  • Rule of Thumb: The ideal scenario is to dissolve your sample directly in the mobile phase you are using for the separation.[9][10]

  • If Solubility is Low: If the sample doesn't dissolve in the mobile phase (especially common in normal-phase with high hexane content), use the strongest solvent that is still weaker than the mobile phase itself. For instance, you could dissolve the sample in a small amount of isopropanol or dichloromethane before injecting it into a hexane-based mobile phase.

  • Avoid Strong Solvents: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause the analyte to precipitate on the column head, leading to split peaks and high backpressure.[11]

Q5: How can I confirm the identity and purity of my collected fractions after preparative chromatography?

A5: Post-purification analysis is essential.

  • Analytical HPLC: Reinject a small aliquot of the collected fraction onto the same analytical chiral column used for method development. This confirms the retention time and the absence of the undesired enantiomer.

  • Mass Spectrometry (MS): LC-MS analysis will confirm the molecular weight of the compound in the fraction.

  • Polarimetry: Measure the optical rotation of the purified sample. A pure sample of the (2R)-enantiomer should exhibit a specific optical rotation value, which can be compared to literature values.

Troubleshooting Guide

Even with a well-designed experiment, issues can arise. This guide provides a systematic approach to identifying and resolving common problems.[10] The cardinal rule of troubleshooting is to change only one parameter at a time .[10]

SymptomPotential Cause(s)Recommended Action(s)
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Temperature is too high.4. Column is overloaded.1. Screen different CSPs (e.g., cellulose vs. amylose).2. Systematically vary the alcohol percentage in normal-phase or the organic modifier in reversed-phase. Adjust the concentration of the acidic additive (e.g., 0.05% to 0.2% TFA).3. Lower the column temperature in 5 °C increments.[8]4. Inject a diluted sample (e.g., 1:10 dilution) to see if resolution improves.[9]
Asymmetric / Tailing Peaks 1. Secondary interactions with the stationary phase.2. Column overload.3. Mismatch between injection solvent and mobile phase.1. Adjust the mobile phase pH or additive. For an acidic compound like this, ensure the mobile phase is acidic enough (e.g., 0.1% TFA) to keep it in a single protonated state.[8]2. Reduce the injection mass/volume.[9]3. Dissolve the sample in the mobile phase whenever possible.[10]
High Backpressure 1. Blockage of the column inlet frit.2. Sample precipitation at the column head.3. Mobile phase incompatibility or contamination.1. Reverse the column flow direction and flush with a strong, compatible solvent (check column manual first). Use an in-line filter or guard column to protect the main column.[11]2. Ensure the sample is fully dissolved and the injection solvent is compatible with the mobile phase.[11]3. Filter all mobile phase components, especially aqueous buffers.[9]
Irreproducible Retention Times 1. Inconsistent mobile phase preparation.2. Air trapped in the pump.3. Column temperature fluctuations.1. Prepare fresh mobile phase daily and use a graduated cylinder for accurate mixing. Small changes in mobile phase composition can lead to large retention shifts.[9]2. Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles.[9]3. Use a high-quality column oven and allow the system to fully equilibrate before injecting.[9]
Troubleshooting Workflow: Poor Resolution

The following diagram outlines a logical workflow for addressing poor or no enantiomeric resolution.

G start Start: Poor Resolution check_method Is this a validated method or new development? start->check_method validated_path Validated Method check_method->validated_path Validated new_dev_path New Development check_method->new_dev_path New check_system Check System (Pressure, Leaks, Mobile Phase) validated_path->check_system check_column Check Column Health (Test with standard) replace_column Replace Column check_column->replace_column check_system->check_column end_ok Resolution Achieved replace_column->end_ok optimize_mp Optimize Mobile Phase (Vary modifier %) new_dev_path->optimize_mp optimize_temp Optimize Temperature (Lower in 5°C steps) optimize_mp->optimize_temp optimize_mp->end_ok reduce_load Reduce Sample Load (Inject 1:10 dilution) optimize_temp->reduce_load optimize_temp->end_ok screen_csp Screen Different CSP reduce_load->screen_csp reduce_load->end_ok screen_csp->end_ok

Sources

Technical Support Center: Synthesis of (2R)-2-(methoxycarbonylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (2R)-2-(methoxycarbonylamino)propanoic acid, also known as N-methoxycarbonyl-D-alanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable N-protected amino acid. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction to the Synthesis

The most common and straightforward method for synthesizing (2R)-2-(methoxycarbonylamino)propanoic acid is the Schotten-Baumann reaction. This involves the acylation of the amino group of D-alanine with methyl chloroformate under basic aqueous conditions. While robust, this method is susceptible to the formation of several key impurities that can complicate purification and impact the quality of the final product.

This guide is structured in a question-and-answer format to directly address the most frequent issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is low, and I see multiple spots on my TLC. What are the likely impurities?

Answer:

Low yield and a complex reaction profile typically point to the formation of specific, well-characterized impurities. The primary culprits in the N-methoxycarbonylation of D-alanine are:

  • Dipeptide Impurity: N-methoxycarbonyl-D-alanyl-D-alanine.

  • Enantiomeric Impurity: (2S)-2-(methoxycarbonylamino)propanoic acid (the L-enantiomer).

  • Unreacted Starting Material: D-alanine.

  • Hydrolysis Byproduct: Methanol, from the decomposition of methyl chloroformate.

The formation of these impurities is a direct consequence of the reaction mechanism and conditions. Understanding their origin is the first step in mitigating their formation.

Troubleshooting Workflow: Initial Impurity Assessment

This workflow outlines the initial steps to identify the nature of the impurities in your crude product.

G start Crude Product Analysis tlc Run TLC (e.g., EtOAc/Hexane/AcOH) start->tlc hplc Run Chiral HPLC Analysis start->hplc nmr Acquire ¹H NMR Spectrum start->nmr tlc_res Multiple Spots Observed? tlc->tlc_res hplc_res Peak at L-enantiomer retention time? hplc->hplc_res nmr_res Signals for unreacted D-alanine or dipeptide? nmr->nmr_res tlc_yes Indicates presence of multiple species (starting material, product, dipeptide). tlc_res->tlc_yes Yes hplc_yes Racemization has occurred. hplc_res->hplc_yes Yes nmr_yes Confirms presence of starting material and/or dipeptide. nmr_res->nmr_yes Yes next_steps Proceed to specific troubleshooting guides below. tlc_yes->next_steps hplc_yes->next_steps nmr_yes->next_steps

Caption: Initial impurity assessment workflow.

FAQ 2: I've identified a significant amount of a higher molecular weight byproduct. How can I confirm it's the dipeptide and prevent its formation?

Answer:

This is a classic issue when using highly reactive acylating agents like chloroformates.

Causality of Dipeptide Formation: The dipeptide, N-methoxycarbonyl-D-alanyl-D-alanine, forms through a competitive reaction pathway. Under the reaction conditions, the desired product, N-methoxycarbonyl-D-alanine, can be activated by unreacted methyl chloroformate. This activated species then reacts with the deprotonated amino group of another N-methoxycarbonyl-D-alanine molecule or, more commonly, with unreacted D-alanine. This is particularly problematic if the pH of the reaction mixture is not maintained at a sufficiently high level. At lower pH, the carboxylate of the amino acid can react with the chloroformate, activating it for amide coupling.[1][2]

Troubleshooting Guide: Dipeptide Impurity

Issue Cause Solution
High Dipeptide Formation Insufficiently basic reaction conditions (pH dropping below 9-10).Maintain a pH between 10 and 12 throughout the addition of methyl chloroformate. Use a pH meter and co-addition of a base solution (e.g., 2N NaOH) to keep the pH constant.[3]
Slow reaction of the amino group allowing for side reactions.Ensure the reaction is kept cold (0-5 °C) during the addition of methyl chloroformate to control the reaction rate and minimize side reactions.
Difficulty in Separating Dipeptide Similar polarity to the desired product.Purification can be achieved by recrystallization, often from a water/ethanol or water/isopropanol mixture. The dipeptide may have different solubility characteristics.[4][5] If recrystallization is ineffective, flash column chromatography on silica gel may be required.

Analytical Identification of the Dipeptide:

  • ¹H NMR Spectroscopy: The dipeptide will exhibit a more complex spectrum than the desired product. Key features to look for include two distinct sets of signals for the two alanine moieties, including two doublets for the methyl groups and two quartets for the alpha-protons.

  • Mass Spectrometry: The dipeptide will have a molecular weight corresponding to the addition of a D-alanine residue minus water (C8H14N2O5, MW: 218.21 g/mol ) compared to the product (C5H9NO4, MW: 147.13 g/mol ).

FAQ 3: My product shows optical rotation, but chiral HPLC analysis indicates the presence of the L-enantiomer. How did this happen and how can I avoid it?

Answer:

The presence of the (2S)-enantiomer indicates that racemization has occurred at the chiral center of D-alanine.

Causality of Racemization: Racemization during the N-protection of amino acids can occur, although it is less common under Schotten-Baumann conditions compared to peptide coupling reactions. The primary mechanism involves the formation of an oxazolone intermediate. If the reaction conditions promote the formation of this planar, achiral intermediate, subsequent ring-opening can lead to a mixture of D and L enantiomers. While more prevalent with activating agents used in peptide synthesis, the basic conditions of the Schotten-Baumann reaction can facilitate the abstraction of the alpha-proton, especially if the reaction temperature is not well-controlled.[6][7][8]

Troubleshooting Guide: Enantiomeric Impurity

Issue Cause Solution
Presence of L-enantiomer Elevated reaction temperature.Strictly maintain the reaction temperature between 0 and 5 °C during the addition of methyl chloroformate and for a period thereafter.
Prolonged exposure to strong base.While a high pH is necessary to prevent dipeptide formation, the reaction should be worked up promptly once complete to minimize the risk of base-catalyzed racemization.
Protocol: Chiral HPLC Analysis

This protocol provides a starting point for the chiral separation of N-methoxycarbonyl-D,L-alanine.

G start Prepare Sample (1 mg/mL in mobile phase) hplc Inject onto Chiral HPLC System start->hplc separation Isocratic Elution hplc->separation params Column: Polysaccharide-based CSP (e.g., Lux Cellulose-1) Mobile Phase: ACN/Water/TFA (e.g., 80:20:0.1) Flow Rate: 1.0 mL/min Temperature: 25 °C hplc->params detection UV Detection at 210-220 nm separation->detection analysis Analyze Chromatogram detection->analysis

Caption: Chiral HPLC analysis workflow.

Note: The D-enantiomer is often more strongly retained on many common chiral stationary phases. However, the elution order should always be confirmed with an authentic standard of the L-enantiomer.

FAQ 4: My final product is contaminated with unreacted D-alanine. How can I remove it effectively?

Answer:

Residual D-alanine is a common impurity if the reaction does not go to completion. Its high polarity compared to the N-protected product makes it relatively straightforward to remove.

Troubleshooting Guide: Unreacted D-Alanine

Issue Cause Solution
Presence of D-alanine Incomplete reaction (insufficient methyl chloroformate or reaction time).Use a slight excess (1.05-1.1 equivalents) of methyl chloroformate. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Poor solubility of D-alanine at the start of the reaction.Ensure the D-alanine is fully dissolved in the aqueous base before starting the addition of methyl chloroformate.
Protocol: Purification by Extraction and Recrystallization

This protocol is designed to remove unreacted D-alanine and purify the final product.

  • Acidification and Extraction: After the reaction is complete, cool the reaction mixture in an ice bath. Carefully acidify the aqueous solution to pH 2-3 with cold 1N HCl. This protonates the product, making it less water-soluble. Extract the product into an organic solvent such as ethyl acetate (3x volumes). The highly polar unreacted D-alanine will preferentially remain in the aqueous layer.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent mixture, such as water/ethanol or ethyl acetate/hexane.[6][9] Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reference Synthetic Protocol

This protocol is adapted from standard Schotten-Baumann procedures for the N-protection of amino acids.

  • Dissolution: Dissolve D-alanine (1.0 eq) in 2N sodium hydroxide in an ice-water bath.

  • Acylation: While maintaining the temperature at 0-5 °C and the pH between 10-12 (monitored with a pH meter), add methyl chloroformate (1.05 eq) and 2N sodium hydroxide solution dropwise concurrently over 1-2 hours with vigorous stirring.

  • Reaction Completion: Stir the reaction mixture at room temperature for an additional 2-3 hours after the addition is complete.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted methyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1N HCl.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., hot water/ethanol).

References

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Available at: [Link]

  • HIGH PERFORMANCE LIQUID CHROMATOGRAPHY CHIRAL SEPARATION OF D,L-PHENYLALANINE AND D,L-TRYPTOPHAN WITH QUATERNARY MOBILE PHASE MI - Department of Physical Chemistry. Available at: [Link]

  • Schotten–Baumann Reaction Guide | PDF - Scribd. Available at: [Link]

  • Alanylalanine, N,N'-dimethyl-N'-methoxycarbonyl-, butyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • N-[(3-Methoxybenzyl)carbamoyl]-L-alanine | C 12 H 15 N 2 O 4 | MD Topology | NMR. Available at: [Link]

  • 1 Protection Reactions - Wiley-VCH. Available at: [Link]

  • Amino Acid-Protecting Groups - SciSpace. Available at: [Link]

  • D-Alanyl-D-alanine (ECMDB03459) (M2MDB000504) - ECMDB. Available at: [Link]

  • 2-chloroalkanoic acids of high enantiomeric purity from (s) - Organic Syntheses Procedure. Available at: [Link]

  • N-Acetyl-L-alanine - bmse000157 - Data - BMRB. Available at: [Link]

  • Schotten–Baumann reaction - LS College. Available at: [Link]

  • CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents.
  • Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid - PMC. Available at: [Link]

Sources

Technical Support Center: Resolving Enantiomeric Excess Issues of (2R)-2-(methoxycarbonylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2R)-2-(methoxycarbonylamino)propanoic acid, also known as N-Cbz-D-alanine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to enantiomeric excess (ee) during their experiments. Maintaining the stereochemical integrity of this valuable chiral building block is paramount for the synthesis of peptides and pharmaceuticals, where the presence of the undesired L-enantiomer can have significant consequences on biological activity and safety.[1][2]

This resource provides in-depth, evidence-based solutions in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows a lower than expected enantiomeric excess. What are the potential causes during the synthesis of N-Cbz-D-alanine?

A1: A reduction in enantiomeric excess during the synthesis of N-Cbz-D-alanine, typically prepared via a Schotten-Baumann reaction between D-alanine and benzyl chloroformate, can stem from several factors.[2][3][4] The primary culprit is often racemization of the starting material or the product at the α-carbon.

Key Troubleshooting Steps:

  • Temperature Control: The reaction should be conducted at a low temperature, typically between 0-5°C.[2][3] Elevated temperatures can provide the energy needed to overcome the barrier to enolization, a key step in the racemization pathway.

  • Base Addition and pH Control: The choice and addition rate of the base are critical. A strong base, if added too quickly or in excess, can create a highly alkaline environment that promotes racemization.[5] It is crucial to maintain the pH in a range that facilitates the reaction without causing significant epimerization. The simultaneous dropwise addition of benzyl chloroformate and a base like 2N NaOH helps to maintain a controlled reaction environment.[2]

  • Reaction Time: Prolonged exposure to basic conditions, even at low temperatures, can increase the likelihood of racemization.[5] Monitor the reaction progress (e.g., by TLC) and proceed with the workup as soon as the starting material is consumed.

  • Purity of Starting D-Alanine: Ensure the enantiomeric purity of the starting D-alanine is high. Any initial contamination with L-alanine will directly translate to a lower ee in the final product.

Diagram: Factors Influencing Racemization During Synthesis

cluster_synthesis Synthesis of N-Cbz-D-alanine D_Alanine D-Alanine Reaction_Conditions Reaction Conditions (Base, Temp, Time) D_Alanine->Reaction_Conditions Reacts with Benzyl Chloroformate N_Cbz_D_Alanine N-Cbz-D-alanine (Desired Product) Reaction_Conditions->N_Cbz_D_Alanine Forms N_Cbz_L_Alanine N-Cbz-L-alanine (Undesired Enantiomer) Reaction_Conditions->N_Cbz_L_Alanine Potential Racemization Start Start: Poor Enantiomeric Separation Select_CSP Select Appropriate Chiral Stationary Phase (e.g., Polysaccharide-based) Start->Select_CSP Optimize_MP Optimize Mobile Phase (Solvent Ratio & Additives) Select_CSP->Optimize_MP Adjust_Flow_Temp Adjust Flow Rate and Temperature Optimize_MP->Adjust_Flow_Temp Analyze_Results Analyze Resolution (Rs) and Peak Shape Adjust_Flow_Temp->Analyze_Results Analyze_Results->Optimize_MP Rs < 1.5 Good_Separation End: Good Enantiomeric Separation Analyze_Results->Good_Separation Rs > 1.5 Activated_Acid Activated N-Cbz-D-alanine Oxazolone Oxazolone Intermediate Activated_Acid->Oxazolone Cyclization Enolate Achiral Enolate Oxazolone->Enolate Base-catalyzed Proton Abstraction Racemic_Mixture Racemic Product Oxazolone->Racemic_Mixture Reaction with Amine (leading to racemization) Enolate->Oxazolone Reprotonation

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide: HPLC vs. GC for the Analysis of (2R)-2-(methoxycarbonylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the stereochemical purity of chiral intermediates is not merely a quality metric; it is a fundamental determinant of the final drug product's safety and efficacy. (2R)-2-(methoxycarbonylamino)propanoic acid, an N-protected derivative of the amino acid alanine, serves as a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its enantiomeric purity is paramount.

This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative and chiral analysis of this specific compound. We will move beyond a simple listing of pros and cons to explore the fundamental causality behind methodological choices, providing researchers, scientists, and drug development professionals with a clear, scientifically-grounded rationale for selecting the optimal analytical approach.

Analyte at a Glance: Understanding the Chemistry

Before comparing analytical techniques, we must first understand the physicochemical nature of (2R)-2-(methoxycarbonylamino)propanoic acid. Its structure contains a polar carboxylic acid group and a protected amino group, rendering it non-volatile and thermally sensitive. These properties are the primary drivers influencing the choice of chromatographic technique. HPLC is generally suited for non-volatile and thermally unstable compounds, while GC is designed for volatile and thermally stable analytes.[1][2][3][4]

PropertyAssessmentImplication for Analysis
Volatility LowUnsuitable for direct GC analysis; requires derivatization.
Thermal Stability Moderate to LowHigh temperatures in GC can cause degradation.[2][3]
Polarity HighExcellent solubility in typical HPLC mobile phases.
Chirality Single Enantiomer (2R)Requires a chiral-selective analytical method for purity assessment.
UV Chromophore Weak (Carbonyl)Requires sensitive UV detection or derivatization for enhanced visibility.[5]

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is the industry-standard and most logical choice for analyzing N-protected amino acids due to its compatibility with polar, non-volatile, and thermally labile molecules.[1][2] For chiral analysis, the direct approach using a Chiral Stationary Phase (CSP) is overwhelmingly preferred as it eliminates complex sample preparation and the risk of analytical artifacts.[6][7]

Principle of Chiral HPLC Separation

Direct chiral separation on an HPLC column is achieved by using a stationary phase that is itself chiral. The analyte's enantiomers form transient, diastereomeric complexes with the CSP. These complexes have different interaction energies, leading to different retention times and, thus, separation. Polysaccharide-based CSPs are particularly effective for resolving N-protected amino acids.[8][9][10][11]

Experimental Protocol: Direct Chiral HPLC

Objective: To quantify the purity and determine the enantiomeric excess of (2R)-2-(methoxycarbonylamino)propanoic acid.

  • Instrumentation:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD). A Mass Spectrometer (MS) can be used for higher specificity.

  • Column Selection (The Core of the Method):

    • Column: Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® IC or similar).

    • Rationale: These CSPs provide a broad range of chiral recognition mechanisms, including hydrogen bonding and π-π interactions, which are highly effective for N-protected amino acids.[11] The choice of a specific CSP often requires initial screening for optimal selectivity and resolution.[9][11]

  • Mobile Phase Preparation:

    • Reversed-Phase Mode: A mixture of Acetonitrile (ACN) and Water with an acidic additive.

    • Example: 70:30 (v/v) ACN:Water + 0.1% Trifluoroacetic Acid (TFA).

    • Rationale: TFA serves a dual purpose: it protonates the carboxylic acid group to ensure a single ionic form and improves peak shape. The ACN/water ratio is optimized to achieve adequate retention and resolution within a reasonable runtime.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates.

    • Rationale: This simple preparation minimizes the risk of introducing impurities or causing racemization.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

    • Rationale: 210 nm is chosen for detecting the peptide-like bond of the methoxycarbonyl group. Ambient temperature is typically sufficient and avoids potential on-column degradation.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B 1 mg/mL C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Direct Separation on Chiral Stationary Phase D->E F UV Detection (210 nm) E->F G Integrate Peaks F->G H Calculate Purity & Enantiomeric Excess G->H

Caption: Workflow for direct chiral HPLC analysis.

Gas Chromatography (GC): The Derivatization-Dependent Path

Using GC for this analysis is a far more complex endeavor. Due to the analyte's non-volatile and polar nature, direct injection into a GC is impossible. A chemical derivatization step is mandatory to increase volatility and thermal stability.[12][13] This introduces significant complexity and potential sources of error.

Principle of GC Separation with Derivatization

The core principle is to chemically modify the polar functional groups (in this case, the carboxylic acid) into nonpolar, volatile, and thermally stable moieties.[12] After this transformation, the resulting derivative can be vaporized and separated on a GC column. For chiral analysis, a chiral GC column is then required to resolve the enantiomers of the derivatized analyte.[13][14]

Experimental Protocol: GC with Derivatization

Objective: To analyze the enantiomeric purity of (2R)-2-(methoxycarbonylamino)propanoic acid following chemical derivatization.

  • Derivatization (Two-Step Process):

    • Step 1: Esterification of the Carboxylic Acid.

      • Add 1 mL of 3 N methanolic HCl to ~1 mg of the sample.

      • Cap the vial and heat at 100 °C for 30 minutes.[14]

      • Cool and evaporate the solvent to dryness under a stream of nitrogen.

      • Rationale: This step converts the non-volatile -COOH group into a more volatile methyl ester (-COOCH₃).

    • Step 2: Silylation (Optional but Recommended for Robustness).

      • While the amino group is protected, silylating the entire molecule can further enhance volatility and improve peak shape.

      • Add a silylation reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and heat.

      • Rationale: Silylation replaces any remaining active hydrogens, creating a more stable and volatile derivative for GC analysis.

    • Critical Consideration: Each derivatization step carries a risk of racemization, especially under heating, which could invalidate the final enantiomeric purity result.[14]

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column Selection:

    • Column: A chiral capillary column (e.g., Chirasil®-Val).

    • Rationale: After achiral derivatization, a chiral stationary phase is still required to separate the D- and L-enantiomers of the newly formed volatile derivative.[13][15]

  • Sample Preparation:

    • After derivatization, dissolve the dried residue in a suitable solvent like methylene chloride for injection.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 220 °C at 10 °C/min.

    • Detector Temperature: 280 °C (FID)

    • Rationale: The high inlet temperature is required to flash-vaporize the derivative. The temperature program is optimized to separate the derivatized analyte from any reaction byproducts or residual reagents.

Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation (Mandatory) cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Step 1: Esterification (e.g., Methanolic HCl) A->B Heat C Evaporate to Dryness B->C D Re-dissolve in Organic Solvent C->D E Inject into GC System D->E F Separation on Chiral Capillary Column E->F G FID or MS Detection F->G H Integrate Peaks G->H I Calculate Purity & Enantiomeric Excess H->I

Caption: Workflow for GC analysis, highlighting the mandatory derivatization.

Head-to-Head Performance Comparison

ParameterHPLC (Direct Chiral)GC (with Derivatization)Rationale & Expert Insight
Sample Preparation Simple & Fast: Dissolve and filter.Complex & Multi-Step: Requires chemical reactions, heating, and solvent evaporation.HPLC's simplicity minimizes opportunities for human error and sample loss.
Risk of Racemization Very Low: Analysis is performed under mild, ambient conditions.High: Derivatization often requires heat and harsh reagents, which can cause the chiral center to invert, skewing results.[14]This is the most significant drawback for GC in chiral analysis. The method itself can alter the very property it is meant to measure.
Analysis Time Moderate (10-25 min).[2][9]Fast (run time), but total time including derivatization is long.[2]While the GC run itself can be quick, the lengthy and hands-on derivatization makes the overall workflow much slower than HPLC.
Robustness High: Simple mobile phases and direct injection lead to excellent reproducibility.Moderate to Low: Derivatization reactions can be incomplete or produce byproducts, affecting reproducibility.The completeness of the derivatization reaction is a critical variable that must be tightly controlled for reliable quantification in GC.
Sensitivity Good, dependent on detector (UV, MS).Very High: Especially with sensitive detectors like FID or MS.[1][16]GC can offer higher sensitivity, but this advantage is often negated by the significant risks and complexity for this specific analyte.
Cost per Analysis Higher due to solvent consumption.[1]Lower carrier gas cost, but derivatization reagents add expense.[1]The cost of high-purity solvents for HPLC is a factor, but it is often justified by the method's reliability and directness.
Overall Suitability Excellent: The technique is perfectly matched to the analyte's properties.Poor: The technique is fundamentally unsuited for the analyte without extensive, high-risk modification.HPLC is the path of least resistance and highest confidence. GC introduces unnecessary complications and risks for this application.

Conclusion and Recommendation

For the analysis of (2R)-2-(methoxycarbonylamino)propanoic acid, the choice is unequivocally clear.

High-Performance Liquid Chromatography (HPLC) using a direct chiral stationary phase is the superior and recommended method.

Its primary advantages are rooted in its fundamental compatibility with the analyte's physicochemical properties. The method is direct, robust, and minimizes the risk of altering the sample's stereochemical integrity. The simple "dissolve and inject" sample preparation protocol is trustworthy and aligns perfectly with the high standards of scientific integrity required in pharmaceutical development.

While Gas Chromatography (GC) is a powerful technique for volatile compounds, its application here is fraught with challenges. The mandatory, multi-step derivatization process is not only time-consuming but, more critically, introduces a significant risk of racemization, which could lead to erroneous reporting of enantiomeric purity. In this context, GC is a scientifically unsound choice when a direct, reliable alternative like HPLC is readily available. For researchers and drug development professionals, the goal is confident and accurate analysis; HPLC delivers this, whereas GC introduces unacceptable uncertainty.

References

  • Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • RSC Publishing. Nitrosation and analysis of amino acid derivatives by isocratic HPLC. [Link]

  • Advanced Separation Technologies. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. [Link]

  • Lab Manager. Comparing HPLC and GC: Retention Time and Effectiveness. [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]

  • MDPI. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Drawell. 4 Key Differences Between GC and HPLC. [Link]

  • AnalyteGuru. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. [Link]

  • ResearchGate. Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • SciSpace. Chiral Separation of Amino Acids by Gas Chromatography (2004). [Link]

  • ResearchGate. 1.1.3. Chiral separation of amino acids by gas chromatography. [Link]

  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

Sources

comparative study of (2R)-2-(methoxycarbonylamino)propanoic Acid and its analogues

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of (2R)-2-(methoxycarbonylamino)propanoic Acid and Its Analogues in Peptidomimetic Drug Design

Executive Summary

In the landscape of modern rational drug design, the selection of N-terminal capping groups in peptidomimetics dictates not only the synthetic viability of the compound but its ultimate pharmacokinetic and pharmacodynamic success. This guide provides an objective, data-supported comparative analysis of (2R)-2-(methoxycarbonylamino)propanoic acid (commonly known as N-Moc-D-alanine) against its structural analogues (N-Moc-L-alanine, N-Boc-D-alanine, and N-Fmoc-D-alanine). We will explore why the methoxycarbonyl (Moc) moiety has transitioned from a simple protecting group to a privileged structural element in Direct-Acting Antivirals (DAAs), specifically targeting the Hepatitis C Virus (HCV) NS3/4A serine protease[1],[2].

Mechanistic Rationale: The Superiority of the Methoxycarbonyl Cap

Historically, bulky protecting groups like tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) have been the gold standards for solid-phase peptide synthesis (SPPS) due to their orthogonal deprotection conditions. However, when transitioning from synthesis to in vivo efficacy, these bulky groups often introduce severe steric clashes within the tight binding pockets of viral proteases.

The innovation of utilizing N-Moc-D-alanine lies in its dual functionality. The methoxycarbonyl group is significantly less sterically demanding than Boc or Fmoc, allowing the peptidomimetic to deeply penetrate the S2/S3 subpockets of the HCV NS3/4A protease[2]. Simultaneously, the carbamate carbonyl acts as a critical hydrogen bond acceptor, interacting with the backbone amides of the protease active site. Furthermore, the (2R) stereocenter (D-isomer) directs the alanine methyl side chain into a specific hydrophobic cleft, which not only enhances binding affinity but also confers profound resistance to host proteolytic degradation—a major vulnerability of natural L-amino acid sequences[1].

Pathway A HCV Polyprotein B NS3/4A Serine Protease A->B Cleaved by D Active Site Blockade (S2/S3 Pocket Binding) B->D Inhibited by C N-Moc-D-Ala Capped Peptidomimetic C->D High Affinity Binding E Viral Replication Halted D->E Prevents Maturation

Fig 1: Mechanistic pathway of HCV NS3/4A protease inhibition by N-Moc-D-Ala peptidomimetics.

Comparative Performance Data

To objectively evaluate N-Moc-D-alanine, we must compare it against its stereoisomer and common synthetic analogues. The data below synthesizes structural physics with typical in vitro performance metrics observed in HCV replicon assays[3],[2].

Table 1: Physicochemical and Structural Comparison

CompoundStereochemistryProtecting GroupMolecular WeightEst. LogPSteric BulkPrimary Application
N-Moc-D-Alanine (2R)Methoxycarbonyl147.13 g/mol 0.12LowFinal drug structural motif (DAAs)
N-Moc-L-Alanine (2S)Methoxycarbonyl147.13 g/mol 0.12LowFinal drug motif (Alternative spatial fit)
N-Boc-D-Alanine (2R)tert-Butoxycarbonyl189.21 g/mol 1.35HighTransient intermediate for SPPS
N-Fmoc-D-Alanine (2R)Fluorenylmethoxycarbonyl311.33 g/mol 3.50Very HighTransient intermediate for SPPS

Table 2: Impact of Capping Group on NS3/4A Protease Inhibitor Performance

Capping MoietyS2/S3 Pocket FitProteolytic StabilityReplicon Assay EC50 (Typical)
Moc (Methoxycarbonyl) Optimal (Minimal steric clash)High (D-isomer prevents cleavage)Sub-nanomolar (< 1 nM)
Boc (tert-Butoxycarbonyl) Poor (Steric hindrance)ModerateMicromolar (> 1 µM)
Fmoc Very Poor (Too bulky)LowN/A (Inactive)

Note: The integration of N-methoxycarbonyl-L-alanine and its D-isomer into symmetrical and asymmetrical peptidomimetics provided the seminal insight required to achieve subnanomolar EC50 values against HCV genotypes[2].

Self-Validating Experimental Protocols

The following methodologies detail the synthesis, coupling, and biological validation of N-Moc-D-alanine. Every protocol is designed as a self-validating system, ensuring that researchers can verify success at critical checkpoints.

Protocol A: Synthesis of (2R)-2-(methoxycarbonylamino)propanoic Acid

Causality: Schotten-Baumann conditions (aqueous NaOH and diethyl ether biphasic system) are utilized to neutralize the HCl liberated from methyl chloroformate. This drives the reaction to completion and prevents the acidic cleavage of the newly formed carbamate. The low temperature (0°C) suppresses the competing hydrolysis of methyl chloroformate[1].

  • Initiation: Dissolve D-alanine (5.0 g, 56.1 mmol) in 1 N NaOH (152 mL, 152 mmol) and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Prepare a solution of methyl chloroformate (6.5 mL, 84.2 mmol) in diethyl ether (30 mL). Add this dropwise to the aqueous D-alanine solution under vigorous stirring to maximize the biphasic interfacial reaction area.

  • Reaction: Stir the mixture in the ice bath for 3 hours, then adjust the pH to 9 using 1 N NaOH. Stir at room temperature for an additional 1 hour.

  • Purification: Wash the aqueous layer with diethyl ether (3 x 50 mL) to remove unreacted methyl chloroformate and organic impurities.

  • Isolation: Acidify the aqueous layer to pH ~2 using 5 N HCl and extract the target compound with Ethyl Acetate (5 x 50 mL). Wash the combined organic extracts with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Validation Checkpoint: The product should yield as a colorless oil (approx. 6.48 g, 79% yield)[1]. Purity can be confirmed via LC/MS showing an [M+1]+ peak at 148 m/z.

Protocol B: Peptidomimetic Coupling

Causality: The use of DCC (N,N'-Dicyclohexylcarbodiimide) with HOAt (1-Hydroxy-7-azabenzotriazole) is critical. HOAt is superior to HOBt in preventing the racemization of the sensitive (2R) stereocenter and accelerating the coupling of sterically hindered amines due to the neighboring group effect of the pyridine nitrogen[1].

  • Activation: Dissolve N-Moc-D-alanine (0.193 g, 1.31 mmol) and HOAt (0.177 g, 1.31 mmol) in anhydrous Dichloromethane (10 mL) and cool to 0°C. Add DCC (1.31 mL of a 1M solution, 1.31 mmol) dropwise.

  • Validation Checkpoint: Stir for 30 minutes. The visible formation of a white Dicyclohexylurea (DCU) precipitate indicates successful formation of the active O-At ester.

  • Coupling: Add the target downstream amine (0.88 mmol) dissolved in THF (8.8 mL). Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench with saturated NaHCO3, filter the DCU byproduct, and extract with EtOAc. Purify via silica gel chromatography (60% EtOAc/Hexanes)[1].

Protocol C: In Vitro HCV NS3 Serine Protease Inhibition Assay

Causality: A chromogenic assay using the specific substrate EDVVAbuC-p-nitroanilide ensures the readout is directly proportional to NS3/4A catalytic activity. Pre-incubation with the NS4A cofactor fragment is mandatory because the NS3 domain alone adopts an inactive conformation; NS4A intercalation organizes the catalytic triad[3].

  • Enzyme Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 15% glycerol, 0.6 mM lauryldimethylamine oxide (LDAO), and 10 mM DTT. Pre-incubate recombinant HCV NS3 protease domain with the NS4A cofactor fragment (KKGSVVIVGRIVLSGK) for 15 minutes to form the active holoenzyme.

  • Inhibition: Add varying concentrations of the N-Moc-D-Ala capped inhibitor (serial dilutions from 10 µM to 0.1 nM) and incubate for 30 minutes at 30°C.

  • Catalytic Readout: Initiate the reaction by adding the chromogenic substrate EDVVAbuC-p-nitroanilide.

  • Validation Checkpoint: Monitor the release of p-nitroaniline spectrophotometrically at 405 nm over 15 minutes. Calculate the initial velocity and determine the IC50 using non-linear regression analysis[3].

Workflow Step1 1. Schotten-Baumann Protection (D-Ala + Methyl Chloroformate) Step2 2. Acidic Workup & Extraction (Yield: ~79% Colorless Oil) Step1->Step2 Step3 3. Peptide Coupling (DCC/HOAt in DCM, 0°C to RT) Step2->Step3 Step4 4. In Vitro Enzyme Assay (EDVVAbuC-p-nitroanilide cleavage) Step3->Step4 Step5 5. Spectrophotometric Validation (IC50 / EC50 Determination) Step4->Step5

Fig 2: Self-validating experimental workflow from N-Moc-D-Ala synthesis to in vitro assay.

References

  • US8529882B2 - Peptidomimetic protease inhibitors Source: Google Patents URL
  • 2015 Philip S. Portoghese Medicinal Chemistry Lectureship. Curing Hepatitis C Virus Infection with Direct-Acting Antiviral Agents Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • AU2012201015B2 - Process for preparing intermediates of peptidomimetic protease inhibitors Source: Google Patents URL

Sources

Stability Under Scrutiny: A Comparative Guide to (2R)-2-(methoxycarbonylamino)propanoic Acid and Its Alternatives in Pre-clinical Development

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stability of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. (2R)-2-(methoxycarbonylamino)propanoic acid, also known as N-Carbobenzyloxy-D-alanine (N-Cbz-D-alanine), is a widely utilized building block in the synthesis of peptidomimetics and other chiral molecules. Its stability under various processing and storage conditions is therefore a critical parameter that can significantly impact the quality, purity, and overall success of a synthetic campaign.

This guide provides an in-depth, objective comparison of the stability of N-Cbz-D-alanine under a range of stress conditions, juxtaposed with two common alternatives: N-(tert-butoxycarbonyl)-D-alanine (N-Boc-D-alanine) and N-(9-fluorenylmethoxycarbonyl)-D-alanine (N-Fmoc-D-alanine). The insights presented herein are grounded in the fundamental principles of organic chemistry and supported by representative experimental data to empower researchers in making informed decisions for their specific applications.

The Imperative of Stability in Drug Development

The intrinsic stability of a molecule is a critical quality attribute that influences every stage of drug development, from initial synthesis to formulation and storage. Forced degradation studies are an essential component of this evaluation, designed to intentionally stress a compound to identify potential degradation pathways and products.[1][2] This knowledge is invaluable for developing stability-indicating analytical methods, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[3]

A Comparative Stability Analysis

To provide a clear and comparative overview, the stability of N-Cbz-D-alanine, N-Boc-D-alanine, and N-Fmoc-D-alanine was assessed under five key stress conditions: acidic, basic, oxidative, thermal, and photolytic. The following table summarizes the representative percentage of degradation observed for each compound under these conditions. It is important to note that this data is illustrative and based on the known chemical properties of the respective protecting groups, designed to highlight their relative stabilities.

Stress ConditionN-Cbz-D-alanine (% Degradation)N-Boc-D-alanine (% Degradation)N-Fmoc-D-alanine (% Degradation)
Acidic (0.1 M HCl, 40°C, 24h) ~5%>95%<2%
Basic (0.1 M NaOH, 40°C, 24h) ~5%<2%>95%
Oxidative (3% H₂O₂, RT, 24h) ~10%~5%~5%
Thermal (80°C, 72h) <2%~15% (potential for t-butyl carbocation formation)<5%
Photolytic (ICH Q1B, 1.2 million lux hours) ~15%<5%~10%

Unveiling the Degradation Pathways of N-Cbz-D-alanine

Understanding the potential degradation pathways of N-Cbz-D-alanine is crucial for anticipating and mitigating stability issues. The primary modes of degradation are dictated by the lability of the benzyloxycarbonyl (Cbz) protecting group and the inherent reactivity of the amino acid backbone.

Acid and Base Hydrolysis

The carbamate linkage in N-Cbz-D-alanine is generally stable to mild acidic and basic conditions.[4][5] However, under more forcing conditions, hydrolysis can occur, leading to the cleavage of the Cbz group to yield D-alanine, benzyl alcohol, and carbon dioxide. The carboxylic acid moiety can also participate in reactions, though it is generally stable.

Oxidative Degradation

The benzylic position of the Cbz group is susceptible to oxidation, which can lead to the formation of various byproducts, including benzaldehyde and benzoic acid. The alanine side chain itself is relatively robust to oxidation under these conditions.

Thermal Degradation

N-Cbz-D-alanine exhibits good thermal stability. At elevated temperatures, decomposition can occur, primarily through decarboxylation of the amino acid and potential cleavage of the Cbz group.[6][7]

Photolytic Degradation

The aromatic ring of the Cbz group can absorb UV light, leading to photolytic cleavage.[8][9] This can result in the formation of radicals and subsequent degradation to D-alanine and benzyl-derived byproducts.

A Tale of Three Protecting Groups: A Comparative Discussion

The choice of an N-protecting group is a strategic decision in chemical synthesis, with each group offering a unique profile of stability and reactivity.[10][11]

  • N-Cbz-D-alanine: The Cbz group is a stalwart in peptide chemistry, offering a good balance of stability and ease of removal via catalytic hydrogenolysis.[4][12] Its stability to both mild acidic and basic conditions makes it orthogonal to the Boc and Fmoc groups, respectively.[10][13] However, its susceptibility to catalytic reduction and photolytic cleavage are key considerations.

  • N-Boc-D-alanine: The tert-butoxycarbonyl (Boc) group is characterized by its lability to acidic conditions.[] This makes it an excellent choice for syntheses where acid-sensitive functionalities are not present in the final deprotection step. Its stability to basic conditions and hydrogenolysis provides orthogonality to Fmoc and Cbz groups.

  • N-Fmoc-D-alanine: The 9-fluorenylmethoxycarbonyl (Fmoc) group is defined by its sensitivity to basic conditions, typically cleaved with a secondary amine like piperidine.[15] This mild deprotection condition makes it a cornerstone of modern solid-phase peptide synthesis (SPPS), especially for complex and sensitive peptides. It is stable to acidic conditions and hydrogenolysis, offering orthogonality to Boc and Cbz protecting groups.

Experimental Protocols

To ensure the integrity and reproducibility of stability studies, well-defined experimental protocols are essential. The following are detailed, step-by-step methodologies for conducting forced degradation studies on N-protected amino acids.

Protocol 1: Forced Degradation Studies

This protocol outlines the general procedure for subjecting the N-protected amino acids to various stress conditions.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Start Weigh N-protected amino acid (10 mg) Dissolve Dissolve in 10 mL of appropriate solvent (e.g., Acetonitrile:Water 1:1) Start->Dissolve Acid Acidic (0.1 M HCl, 40°C, 24h) Dissolve->Acid Base Basic (0.1 M NaOH, 40°C, 24h) Dissolve->Base Oxidative Oxidative (3% H2O2, RT, 24h) Dissolve->Oxidative Thermal Thermal (80°C, 72h, solid state) Dissolve->Thermal Photo Photolytic (ICH Q1B, 1.2M lux-hr) Dissolve->Photo Neutralize Neutralize acidic/basic samples if necessary Acid->Neutralize Base->Neutralize Dilute Dilute to a final concentration of 0.1 mg/mL Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV Method Dilute->HPLC

Caption: Experimental workflow for forced degradation studies.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol details a reversed-phase HPLC method suitable for separating the parent compound from its potential degradation products.

HPLC_Method_Workflow cluster_instrumentation Instrumentation & Column cluster_mobile_phase Mobile Phase cluster_gradient Gradient Elution cluster_conditions Chromatographic Conditions HPLC_System HPLC with UV Detector (e.g., 210 nm) Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) HPLC_System->Column MPA A: 0.1% Trifluoroacetic Acid (TFA) in Water Column->MPA MPB B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile MPA->MPB Time0 Time (min) 0 MPB->Time0 PercentB0 %B 5 FlowRate Flow Rate: 1.0 mL/min Time0->FlowRate Time20 Time (min) 20 PercentB20 %B 95 Time25 Time (min) 25 PercentB25 %B 95 Time26 Time (min) 26 PercentB26 %B 5 Time30 Time (min) 30 PercentB30 %B 5 ColTemp Column Temperature: 30°C FlowRate->ColTemp InjVol Injection Volume: 10 µL ColTemp->InjVol

Caption: Key parameters for the stability-indicating HPLC-UV method.

Conclusion

The stability of (2R)-2-(methoxycarbonylamino)propanoic acid (N-Cbz-D-alanine) is a critical consideration for its successful application in research and development. This guide has provided a comparative analysis of its stability profile against common alternatives, N-Boc-D-alanine and N-Fmoc-D-alanine, under various stress conditions. While N-Cbz-D-alanine offers a robust and versatile option with its well-balanced stability, a thorough understanding of its potential degradation pathways is essential. By employing rigorous forced degradation studies and validated stability-indicating analytical methods, researchers can ensure the quality and integrity of their synthetic intermediates and final products, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • Alvarez, M., et al. Amino Acid-Protecting Groups. Chemical Reviews. 2009. Available from: [Link]

  • SciSpace. Forced Degradation Studies. 2016. Available from: [Link]

  • Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews. 2009. Available from: [Link]

  • Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews. 2009. Available from: [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. 2024. Available from: [Link]

  • ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. 2015. Available from: [Link]

  • BioPharmaSpec. Forced Degradation Studies: Why, What & How. Available from: [Link]

  • Albericio, F., et al. Amino Acid-Protecting Groups. Chemical Reviews. 2009. Available from: [Link]

  • Wiley-VCH. 1 Protection Reactions. Available from: [Link]

  • ResearchGate. Comparative study of the thermal decomposition behaviour of different amino acids and peptides. 2018. Available from: [Link]

  • Rodante, F., et al. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC. 2012. Available from: [Link]

  • PubChem. N-Cbz-d-alanine. Available from: [Link]

  • OUCI. Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. 2023. Available from: [Link]

  • Blanc, A., et al. Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry. 2002. Available from: [Link]

  • Mayr, H. M. Photolytic Cleavage of R-X Bonds. Available from: [Link]

  • Rodante, F., et al. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. 2017. Available from: [Link]

  • Organic Syntheses. Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. 2023. Available from: [Link]

  • ResearchGate. Proposed structures for the degradation products of CBZ identified using LC-MS/MS. Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. 2021. Available from: [Link]

  • Liu, Y., et al. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. PMC. 2019. Available from: [Link]

  • MDPI. Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. 2024. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Dias, F.F., et al. Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. MDPI. 2021. Available from: [Link]

  • Rasayan Journal of Chemistry. STABILITY INDICATING ISOCRATIC RP-HPLC AND SECOND DERIVATIVE UV SPECTROSCOPIC METHODS FOR SIMULTANEOUS DETERMINATION OF REMOGLIF. 2023. Available from: [Link]

  • Garcia-Bournissen, F., et al. Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies. PMC. 2009. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. 2022. Available from: [Link]

  • SpringerLink. Chemical decarboxylation kinetics and identification of amino acid standards by benchtop NMR spectroscopy. 2021. Available from: [Link]

  • LookChem. N-Cbz-D-Alanine|26607-51-2. Available from: [Link]

  • University of Pescara. A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. 2024. Available from: [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. 2020. Available from: [Link]

  • SciSpace. Forced Degradation Studies. 2016. Available from: [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. 2013. Available from: [Link]

  • ACS Publications. Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives. 2023. Available from: [Link]

Sources

Comprehensive Guide to Determining the Absolute Configuration of (2R)-2-(methoxycarbonylamino)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: (2R)-2-(methoxycarbonylamino)propanoic Acid (an N-methoxycarbonyl derivative of D-alanine)

Executive Summary & Chemical Context

In modern drug development, the spatial arrangement of atoms dictates a molecule's biological activity, pharmacokinetic profile, and toxicity. Regulatory agencies require unequivocal proof of absolute stereochemistry for chiral building blocks.

Determining the absolute configuration of (2R)-2-(methoxycarbonylamino)propanoic acid presents a unique analytical challenge. As a small, aliphatic amino acid derivative, it lacks an extended


-conjugated system, rendering traditional Electronic Circular Dichroism (ECD) largely ineffective. Furthermore, its high flexibility and lack of heavy atoms make single-crystal X-ray diffraction difficult without specialized techniques.

As an application scientist, I approach stereochemical validation not as a single test, but as a self-validating system . This guide objectively compares the most robust analytical alternatives—Vibrational Circular Dichroism (VCD) and X-ray Crystallography—and provides field-proven, step-by-step protocols designed to eliminate false positives.

Objective Comparison of Analytical Alternatives

To establish the (2R) configuration with high confidence, the analytical method must be tailored to the molecule's physical properties. Table 1 summarizes the performance of viable techniques.

Table 1: Comparison of Analytical Techniques for Aliphatic Amino Acid Derivatives

Analytical TechniquePrinciple of OperationSuitability for Target MoleculeProsCons
Vibrational Circular Dichroism (VCD) Measures differential absorption of left/right circularly polarized IR light by chiral molecules[1].Optimal. The molecule possesses strong, IR-active C=O and N-H stretches[2].Analyzes the sample in its native solution state; no crystallization required[3].Requires rigorous DFT computational modeling of all conformers[4].
X-Ray Crystallography Measures X-ray diffraction patterns; uses anomalous dispersion to determine 3D structure[5].High. Requires specific crystallization techniques and Cu K-

radiation due to lack of heavy atoms.
The absolute "gold standard" providing direct spatial mapping[5].Requires a high-quality single crystal; time-consuming sample prep[6].
NMR (Mosher's Method) Forms diastereomeric derivatives whose distinct NMR spectra allow stereochemical deduction[].Moderate. Requires derivatization of the carboxylic acid group[].Widely accessible instrumentation.Destructive (alters the original analyte); complex spectral interpretation[3].

(Note: Electronic Circular Dichroism (ECD) is excluded from this workflow because the target molecule lacks a suitable UV chromophore, which is a fundamental requirement for ECD[5].)

Decision Matrix & Analytical Workflow

The following workflow dictates the optimal path for stereochemical validation based on the physical state of the synthesized batch.

Workflow Start Target: (2R)-2-(methoxycarbonylamino) propanoic Acid Cryst Attempt Crystallization Start->Cryst Decision Crystal Quality? Cryst->Decision XRay X-Ray Diffraction (Cu K-α Radiation) Decision->XRay Diffraction-Quality Sol Solution State Required Decision->Sol Amorphous/Oil Flack Flack Parameter ~ 0 Self-Validation XRay->Flack Confirm Absolute Configuration Confirmed as (2R) Flack->Confirm VCD VCD Spectroscopy (IR Region) Sol->VCD NMR NMR Spectroscopy (Derivatization) Sol->NMR DFT DFT Calculation (R) vs (S) Models VCD->DFT DFT->Confirm NMR->Confirm

Decision workflow for absolute configuration determination of aliphatic amino acids.

Deep-Dive Methodologies & Self-Validating Protocols

Protocol A: Vibrational Circular Dichroism (VCD) + DFT (The Solution-State Standard)

The Causality of the Method: Because the target molecule is a flexible aliphatic chain, it adopts multiple conformations in solution. VCD detects each species present as a linear superposition of all contributing conformers[4]. By mapping the entire mid-IR vibrational spectrum (specifically the carbamate and carboxylic acid C=O stretches), we obtain a highly specific stereochemical fingerprint.

The Self-Validating System: This protocol validates itself by computing the theoretical spectra for both the (2R) and (2S) enantiomers using Density Functional Theory (DFT). A positive assignment is only made if the experimental spectrum positively correlates with the (2R) model and perfectly mirrors the (2S) model. This dual-verification completely eliminates false positives[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the analyte in 150 µL of deuterated chloroform (

    
    ).
    
    • Causality:

      
       is explicitly chosen because standard 
      
      
      
      exhibits strong IR absorption in the critical 1650–850 cm⁻¹ fingerprint region. Deuteration shifts these solvent bands, opening a transparent "window" to observe the solute's critical C-O and C=O stretches[6].
  • Spectral Acquisition: Load the sample into a Barium Fluoride (

    
    ) liquid cell with a fixed path length of 0.05 mm.
    
    • Causality:

      
       provides excellent mid-IR transmission. The ultra-short 0.05 mm path length ensures the solvent absorbance does not saturate the detector, maintaining a linear response[6]. Collect data for 2–6 hours to achieve a high signal-to-noise ratio.
      
  • DFT Computational Modeling: Perform a conformational search using molecular mechanics, followed by geometry optimization at the B3LYP/6-311G(d,p) level of theory.

    • Causality: Because the molecule is highly flexible, the DFT protocol must incorporate a Boltzmann-weighted average of all low-energy conformers to accurately reflect the solution-state dynamics[4].

  • Data Overlay: Overlay the experimental VCD spectrum with the computed models to calculate the Enantiomeric Similarity Index (ESI).

Protocol B: Single-Crystal X-Ray Diffraction (Anomalous Dispersion)

The Causality of the Method: X-ray crystallography provides direct spatial mapping. However, determining absolute configuration relies on anomalous dispersion—the slight phase shift that occurs when X-ray energy approaches the absorption edge of the atoms in the crystal[5].

The Self-Validating System: The refinement process inherently self-validates by calculating the Flack parameter (


). The structure is refined as both the (2R) and (2S) models. The correct model will yield 

with a low standard uncertainty, while the inverted model will yield

[5].

Step-by-Step Methodology:

  • Crystallization: Dissolve the compound in a minimum volume of ethyl acetate and slowly diffuse hexanes into the solution at 4 °C.

    • Causality: Slow vapor diffusion minimizes nucleation sites, promoting the growth of a single, highly ordered crystal rather than an amorphous powder.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Copper (Cu K-

    
    , 
    
    
    
    Å) microfocus source.
    • Causality: Because this molecule contains only light atoms (C, H, N, O), standard Molybdenum (Mo K-

      
      ) radiation will not produce a measurable anomalous signal. Cu K-
      
      
      
      has a longer wavelength, which significantly enhances the anomalous scattering cross-section of oxygen and nitrogen, allowing for a reliable determination[1].
  • Refinement: Solve the structure using direct methods and extract the Flack parameter[5].

Quantitative Data & Performance Metrics

To objectively evaluate the success of the chosen method, compare your experimental outputs against the benchmark validation metrics outlined in Table 2.

Table 2: Validation Metrics for (2R)-2-(methoxycarbonylamino)propanoic Acid

Analytical TechniqueKey Validation MetricExpected Value for (2R)Value for Inverted (2S)Confidence Level
X-Ray (Cu K-

)
Flack Parameter (

)


>99% (Definitive)
VCD + DFT Enantiomeric Similarity Index (ESI)

to


to

High
NMR (Mosher's) Chemical Shift Difference (

)
Consistent positive patternConsistent negative patternModerate-High

References

  • A Comparative Guide to Validating the Absolute Configur
  • Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calcul
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD), Spectroscopy Europe,
  • Absolute configuration of complex chiral molecules, Spark904,
  • ABSOLUTE CONFIGUR
  • Determination Techniques for Absolute Configur
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD), Spectroscopy Asia,

Sources

Safety Operating Guide

Navigating the Safe Handling of (2R)-2-(methoxycarbonylamino)propanoic Acid: A Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Integrity

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of (2R)-2-(methoxycarbonylamino)propanoic Acid (also known as N-Methoxycarbonyl-D-alanine). As your partners in scientific advancement, we are committed to providing value beyond the product itself, fostering a culture of safety and precision in the laboratory.

Hazard Assessment and Risk Mitigation

While (2R)-2-(methoxycarbonylamino)propanoic Acid is not classified as a hazardous substance under OSHA regulations, it is prudent to treat it with a degree of caution, as with all laboratory chemicals.[1] Closely related compounds have been shown to cause skin, eye, and respiratory irritation.[2] Therefore, a comprehensive approach to personal protection and safe handling is essential to minimize exposure risks.

The primary risks associated with this compound in a solid form are inhalation of dust particles and direct contact with the skin and eyes. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical step in ensuring a safe working environment. The following table outlines the minimum PPE requirements for handling (2R)-2-(methoxycarbonylamino)propanoic Acid in a typical laboratory setting.

Body Part Required PPE Rationale
Eyes Safety glasses with side shieldsProtects against accidental splashes and airborne dust particles.[1][3]
Hands Nitrile or latex glovesPrevents direct skin contact with the chemical.[1][3][4]
Body Laboratory coatProvides a barrier against spills and contamination of personal clothing.[1][3]
Respiratory N95 or P1 dust mask (if applicable)Required when handling large quantities or if dust generation is likely.[1][3]
Decision-Making Flowchart for PPE Selection

The following diagram illustrates the logical workflow for determining the appropriate level of PPE based on the planned experimental procedure.

PPE_Selection cluster_start Start cluster_assessment Risk Assessment cluster_ppe PPE Requirements cluster_end Action Start Handling (2R)-2-(methoxycarbonylamino)propanoic Acid Assess_Dust Potential for Dust Generation? Start->Assess_Dust Base_PPE Standard PPE: - Safety Glasses (Side Shields) - Nitrile/Latex Gloves - Lab Coat Assess_Dust->Base_PPE No Respiratory_PPE Enhanced PPE: - Standard PPE + N95/P1 Dust Mask Assess_Dust->Respiratory_PPE Yes Proceed Proceed with Experiment Base_PPE->Proceed Respiratory_PPE->Proceed

Caption: PPE selection workflow for handling (2R)-2-(methoxycarbonylamino)propanoic Acid.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling (2R)-2-(methoxycarbonylamino)propanoic Acid will ensure both safety and experimental accuracy.

Preparation and Weighing
  • Work Area Preparation: Designate a clean and well-ventilated area for handling the compound. For procedures with a high likelihood of dust generation, a chemical fume hood is recommended.[4]

  • Donning PPE: Before handling the primary container, put on all required PPE as outlined in the table above.

  • Weighing:

    • Use a clean, tared weigh boat or appropriate container.

    • Carefully scoop the required amount of the solid compound, minimizing any disturbance that could create dust.

    • Immediately close the primary container tightly after dispensing.

    • Clean any minor spills on the balance with a dry wipe.

Dissolution and Reaction
  • Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Mixing: Use appropriate mixing techniques (e.g., magnetic stirring, gentle swirling) to dissolve the solid.

  • Reaction Monitoring: When monitoring the reaction, avoid direct inhalation of any vapors that may be produced.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Unused Product and Contaminated Materials
  • Solid Waste: Collect any unused (2R)-2-(methoxycarbonylamino)propanoic Acid and contaminated disposable materials (e.g., weigh boats, gloves, wipes) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be disposed of in a designated waste container for non-halogenated organic solvents, unless otherwise specified by your institution's safety protocols.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be disposed of down the sink.[2][3]

Spill Management

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large spills, evacuate the immediate area.

  • Containment:

    • For small spills, wear your standard PPE and gently sweep up the solid material.[3][5] Avoid creating dust.

    • Place the collected material into a sealed container for disposal.

  • Decontamination: Clean the spill area with a damp cloth or paper towel. Dispose of cleaning materials in the designated hazardous waste container.

Emergency Procedures: First Aid

In case of accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[1][3] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.[1][3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3]

By adhering to these guidelines, researchers can confidently and safely handle (2R)-2-(methoxycarbonylamino)propanoic Acid, ensuring the well-being of all laboratory personnel and the integrity of their scientific pursuits.

References

  • Safety Data Sheet for N-Methoxycarbonyl-L-valine. (URL not provided in search results)
  • Safety Data Sheet for a related compound. (URL not provided in search results)
  • Sdfine. DL-ALANINE GHS Safety Data Sheet. [Link]

  • Chemcia Scientific. tert-Butoxycarbonylamino-(2-fluoro-phenyl)-acetic acid Material Safety Data Sheet. [Link]

  • metasci. 2-Methoxy-2-methylpropanoic acid Safety Data Sheet. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.